molecular formula C21H22O12 B1649301 Taxifolin 7-glucoside CAS No. 14292-40-1

Taxifolin 7-glucoside

Número de catálogo: B1649301
Número CAS: 14292-40-1
Peso molecular: 466.4 g/mol
Clave InChI: BJAHHJOBSKZTFE-JUIPTLLLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Taxifolin 7-glucoside is a natural product found in Cuscuta reflexa, Pinus sylvestris, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O12/c22-6-13-15(26)17(28)19(30)21(33-13)31-8-4-11(25)14-12(5-8)32-20(18(29)16(14)27)7-1-2-9(23)10(24)3-7/h1-5,13,15,17-26,28-30H,6H2/t13-,15-,17+,18+,19-,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAHHJOBSKZTFE-JUIPTLLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70162220
Record name Taxifolin 7-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14292-40-1
Record name Taxifolin 7-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014292401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Taxifolin 7-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAXIFOLIN 7-GLUCOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/743G7JDN9T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Natural Sources and Isolation of Taxifolin 7-Glucoside

[1]

Executive Summary

Taxifolin 7-glucoside (Dihydroquercetin 7-O-β-D-glucopyranoside; C₂₁H₂₂O₁₂; MW 466.4 g/mol ) is a bioactive flavanonol glycoside exhibiting potent antioxidant, hepatoprotective, and anti-inflammatory properties.[1] Unlike its aglycone taxifolin, the 7-glucoside moiety significantly alters its solubility profile and bioavailability, necessitating specialized isolation protocols.[1]

This guide provides a rigorous technical framework for the extraction, purification, and structural validation of Taxifolin 7-glucoside, designed for researchers in phytochemistry and drug discovery.[1]

Botanical Sources & Biosynthetic Origin[1][2]

Taxifolin 7-glucoside is predominantly found in conifers and specific medicinal herbs.[1] Its biosynthesis occurs via the flavonoid pathway, where dihydroquercetin (taxifolin) undergoes 7-O-glycosylation mediated by UDP-glucose:flavonoid 7-O-glucosyltransferase.[1]

Primary Natural Reservoirs
Genus/SpeciesTissue SourceAbundance ProfileNotes
Larix spp. (e.g., L. sibirica, L. gmelinii)Wood/BarkHighPrimary industrial source for taxifolin derivatives.[1]
Pinus spp. (e.g., P. sylvestris, P. densiflora)NeedlesModerateOften co-occurs with acylated glycosides.[1]
Scutellaria baicalensis Seeds (Episperm)Moderate-HighMajor metabolite during seed germination; distinct from root flavonoids (baicalin).[1]
Cedrus deodara WoodModerateCo-occurs with taxifolin aglycone.[1]
Smilax china RhizomeLow-ModerateContains taxifolin and its 3-O-rhamnoside (astilbin).[1][2]

Experimental Workflow: Isolation Strategy

The isolation of Taxifolin 7-glucoside requires a strategy that separates it from its aglycone (Taxifolin) and other glycosides (e.g., Astilbin).[1] The following workflow prioritizes polarity-based partitioning followed by high-resolution chromatographic separation.

Workflow Diagram (Graphviz)

IsolationProtocolBiomassPlant Biomass(Larix wood or Pinus needles)PretreatmentPre-treatmentDefatting (Hexane) & PulverizationBiomass->Pretreatment Grind to 30-meshExtractionExtraction80% EtOH or MeOH (Reflux/UAE)Pretreatment->Extraction Solid-Liquid ExtractionConcentrationConcentrationRotary Evaporation (<45°C)Extraction->Concentration Remove SolventPartitioningLiquid-Liquid Partitioning1. H2O vs EtOAc (Removes Aglycones)2. H2O vs n-BuOH (Captures Glycosides)Concentration->Partitioning Suspend in H2OCrudeGlycosideCrude Glycoside Fraction(n-BuOH Layer)Partitioning->CrudeGlycoside Select Polar FractionChromatographyColumn ChromatographyPolyamide or Sephadex LH-20CrudeGlycoside->Chromatography Size/Adsorption SeparationPurificationPrep-HPLC / CrystallizationC18 Column, MeOH:H2O GradientChromatography->Purification Fine SeparationFinalProductPure Taxifolin 7-glucoside(>98% Purity)Purification->FinalProduct Freeze Drying

Caption: Step-by-step isolation workflow from raw biomass to purified compound.

Detailed Protocols

Pre-treatment and Extraction

Objective: Maximize yield while minimizing thermal degradation of the glycosidic bond.

  • Preparation: Pulverize dried plant material (e.g., Larix wood chips) to pass through a 30-40 mesh sieve.[1]

  • Defatting (Optional but Recommended): For seed-based sources (Scutellaria), reflux with n-hexane (1:10 w/v) for 2 hours to remove lipids.[1] Discard the hexane fraction.[1]

  • Extraction:

    • Solvent: 80% Ethanol or 100% Methanol.[1]

    • Method: Reflux extraction at 80-90°C for 3 hours (x3 cycles) OR Ultrasound-Assisted Extraction (UAE) at 40°C for 45 mins.[1]

    • Filtration: Filter extracts through Whatman No. 1 paper and combine filtrates.

    • Concentration: Evaporate solvent under reduced pressure (Rotary Evaporator) at ≤ 45°C to obtain a crude syrup.

Liquid-Liquid Partitioning

Objective: Separate the target glycoside from non-polar aglycones and highly polar sugars.[1]

  • Suspend the crude syrup in distilled water (1:10 ratio).

  • Step A (Aglycone Removal): Partition with Ethyl Acetate (EtOAc) (1:1 v/v, x3).[1]

    • Insight: Taxifolin (aglycone) preferentially partitions into the EtOAc layer.[1]

    • Action: Collect the Aqueous layer (containing glycosides).[1]

  • Step B (Glycoside Enrichment): Partition the aqueous layer with n-Butanol (n-BuOH) (1:1 v/v, x3).[1]

    • Insight: Taxifolin 7-glucoside partitions into the n-BuOH phase, leaving free sugars and salts in the water phase.[1]

    • Action: Collect and concentrate the n-BuOH fraction .[1]

Chromatographic Purification

Objective: Isolate Taxifolin 7-glucoside from other flavonoid glycosides.

  • Stationary Phase: Sephadex LH-20 or Polyamide resin.[1]

  • Elution System: Methanol:Water gradient (starting 10:90 → 100:0).

  • Monitoring: Check fractions via TLC (Silica gel 60 F254); Mobile phase: EtOAc:Formic Acid:Water (10:2:3).[1]

    • Visualization: UV at 254/365 nm; spray with AlCl₃ (yellow fluorescence).[1]

  • Polishing (Prep-HPLC):

    • Column: C18 Reverse Phase (e.g., 5µm, 250 x 10 mm).[1]

    • Mobile Phase: Acetonitrile (A) and 0.1% Formic Acid in Water (B).[1]

    • Gradient: 15% A to 40% A over 30 min.

    • Detection: UV 290 nm.[1]

Structural Elucidation & Validation

Validation of the isolated compound must be confirmed via Mass Spectrometry and NMR.[1] The 7-O-glycosylation is distinguished by the downfield shift of C-7 and the presence of anomeric sugar signals.[1]

Physicochemical Properties[1][4][5]
  • Appearance: Light yellow amorphous powder or needles.[1]

  • Solubility: Soluble in Methanol, Ethanol, DMSO; sparingly soluble in Water; insoluble in Hexane.[1]

  • Mass Spectrometry (ESI-MS):

    • Negative Mode [M-H]⁻: m/z 465.1[1]

    • Positive Mode [M+H]⁺: m/z 467.1[1]

NMR Spectral Data (Reference in DMSO-d₆)

The following table summarizes the characteristic shifts distinguishing Taxifolin 7-glucoside from its aglycone.

PositionCarbon (δ ppm)Proton (δ ppm, mult, J Hz)Diagnostic Note
2 83.25.01 (d, J=11.[1]0)C-ring trans-configuration
3 71.64.56 (d, J=11.[1]0)C-ring trans-configuration
4 197.8-Carbonyl
5 163.5-Chelated -OH
6 96.86.18 (d, J=2.[1]0)A-ring
7 165.2 -Glycosylation Site (Downfield shift vs Aglycone)
8 95.46.22 (d, J=2.[1]0)A-ring
1' 128.5-B-ring
2' 115.66.98 (d, J=2.[1]0)B-ring
5' 115.36.78 (d, J=8.[1]0)B-ring
6' 119.86.85 (dd, J=8.0, 2.[1]0)B-ring
Glc-1'' 99.8 5.05 (d, J=7.5) Anomeric Proton (β-configuration)
Glc-2''-6'' 60.5 - 77.03.10 - 3.70 (m)Sugar moiety signals

Note: Chemical shifts may vary slightly (± 0.5 ppm) depending on concentration and temperature.[1]

Storage and Stability

  • Storage: Lyophilized powder should be stored at -20°C , desiccated, and protected from light.

  • Stability: Susceptible to hydrolysis in strong acid or base.[1] Stable in neutral aqueous solution for short periods (24h) at 4°C.

References

  • Natural Occurrence in Larix

    • Title: "Scientific Opinion on taxifolin-rich extract from Dahurian Larch (Larix gmelinii)."[1]

    • Source: EFSA Journal, 2017.[1]

    • URL:[Link][1]

  • Extraction Methodologies

    • Title: "Extraction of oleuropein and luteolin-7-O-glucoside from olive leaves: Optimization of technique and operating conditions." (Comparative methodology for flavone 7-glucosides).
    • Source: Food Chemistry, 2019.[1]

    • URL:[Link]

  • Isolation & Characterization

    • Title: "Isolation, Simultaneous Quantification of Taxifolin and Taxifolin-3-O-rhamnoside and Valid
    • Source: Pharmacognosy Research, 2018.[1]

    • URL:[Link][1][2][3][4][5][6][7][8][9][10][11]

  • NMR Data Reference

    • Title: "NMR Chemical Shifts of Common Flavonoids."
    • Source: Planta Medica, 2025 (ResearchGate Repository).[1]

    • URL:[Link]

  • Compound Data

    • Title: "Taxifolin 7-glucoside | C21H22O12 | CID 14282775."[1]

    • Source: PubChem.[1]

    • URL:[Link][1]

Comprehensive Spectroscopic Atlas: Taxifolin 7-O-Glucoside

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph for Structural Elucidation & Validation

Executive Summary

Compound: Taxifolin 7-O-β-D-glucoside Synonyms: Dihydroquercetin 7-O-glucoside Molecular Formula: C₂₁H₂₂O₁₂ Molecular Weight: 466.39 g/mol

This technical guide provides a rigorous framework for the spectroscopic identification of Taxifolin 7-O-glucoside. Unlike its more common isomer, Astilbin (Taxifolin 3-O-rhamnoside), the 7-O-glucoside presents unique spectral challenges, particularly in distinguishing the glycosylation site (C7 vs. C3) and confirming the stereochemistry of the C-ring. This document outlines a self-validating analytical workflow combining High-Resolution Mass Spectrometry (HR-MS) and 1D/2D Nuclear Magnetic Resonance (NMR).

Structural Characterization Strategy

To ensure scientific integrity, the identification process must follow a subtractive logic path. We do not merely "match" spectra; we systematically rule out isomers (e.g., Astilbin, Hyperoside) through specific spectral diagnostics.

Analytical Workflow

The following diagram illustrates the critical decision nodes in the characterization process.

StructuralElucidation Start Crude Isolate MS_Step Step 1: ESI-MS/MS Profiling (Determine MW & Aglycone) Start->MS_Step Aglycone_ID Aglycone Check: Taxifolin (m/z 303) vs Eriodictyol (m/z 288) MS_Step->Aglycone_ID NMR_1H Step 2: 1H NMR (DMSO-d6) (Assess Purity & Spin Systems) Stereo_Check Stereochemistry Check: J(H2,H3) Coupling Trans (~11Hz) vs Cis (~2Hz) NMR_1H->Stereo_Check Aglycone_ID->NMR_1H Linkage_Check Step 3: HMBC Correlation (Verify C7-O-C1'' Linkage) Stereo_Check->Linkage_Check Final Validated Structure: Taxifolin 7-O-Glucoside Linkage_Check->Final

Figure 1: Step-wise elucidation workflow prioritizing aglycone confirmation and stereochemical validation before glycosidic linkage assignment.

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the first tier of evidence, establishing the molecular weight and the nature of the aglycone.

Ionization & Fragmentation (ESI-MS/MS)
  • Ionization Mode: Negative Mode (ESI-) is preferred for flavonoids to observe [M-H]⁻.

  • Precursor Ion: m/z 465.1 [M-H]⁻.

Fragmentation Logic (MS²)

The fragmentation pattern is dominated by the cleavage of the glycosidic bond and the Retro-Diels-Alder (RDA) cleavage of the C-ring.

  • Primary Fragment (m/z 303): Loss of the hexose moiety (162 Da). The signal at m/z 303 corresponds to the deprotonated aglycone, Taxifolin.[1]

  • Secondary Fragments (RDA): Further fragmentation of the m/z 303 ion yields m/z 285 ([M-H-Glc-H₂O]⁻) and RDA fragments characteristic of the di-hydroxylated B-ring.

MS_Fragmentation Parent Precursor Ion [M-H]- : m/z 465 Aglycone Aglycone (Taxifolin) [M-H-Glc]- : m/z 303 Parent->Aglycone Neutral Loss Glucose (-162 Da) RDA_Frag RDA Fragment (A-Ring) m/z 151 Aglycone->RDA_Frag Retro-Diels-Alder Cleavage Dehydrated Dehydrated Aglycone m/z 285 Aglycone->Dehydrated -H2O

Figure 2: ESI-MS/MS fragmentation pathway illustrating the neutral loss of glucose and subsequent aglycone degradation.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for determining the glycosylation site (C7) and the stereochemistry (2R, 3R).

Solvent: DMSO-d6 is the standard solvent. Methanol-d4 (MeOD) may cause exchange of hydroxyl protons, obscuring valuable phenolic OH signals.

1H NMR Data (500 MHz, DMSO-d6)

The key diagnostic feature of Taxifolin is the trans-diaxial coupling between H-2 and H-3.

PositionShift (δ ppm)MultiplicityCoupling (J in Hz)Assignment Logic
Aglycone (C-Ring)
H-25.02d11.0Diagnostic: Large J-value indicates trans (2R,3R) configuration.
H-34.55d11.0Coupled to H-2; shifts upfield due to OH-3 adjacency.
Aglycone (A-Ring)
H-66.15d2.0Meta-coupled. Shifted downfield (vs. aglycone ~5.8) due to 7-O-glycosylation.[3]
H-86.20d2.0Meta-coupled. Diagnostic shift confirming substitution at C-7.
Aglycone (B-Ring)
H-2'6.95d2.0Part of ABX system (catechol moiety).
H-5'6.78d8.0Ortho-coupled proton.
H-6'6.85dd8.0, 2.0Meta and ortho coupling visible.
Sugar (Glucose)
H-1''5.05d7.5Diagnostic: Large J (~7.5Hz) confirms β-anomeric configuration.
Sugar OHs4.5 - 5.5m-Broad exchangeable signals (visible in DMSO).
Phenolic OH
5-OH12.10s-Chelated Hydrogen bond (sharp singlet downfield).
13C NMR Data (125 MHz, DMSO-d6)

The Carbon-13 spectrum provides the final confirmation of the linkage.

PositionShift (δ ppm)Assignment Note
C-4197.5Carbonyl ketone.
C-7 165.2 Key Diagnostic: Shifted upfield/downfield relative to aglycone (~167) but distinct from 3-O-glycosides.
C-5162.8Chelated carbon.
C-9163.5Junction carbon.
C-1''99.8Anomeric carbon of glucose.
C-283.1C-ring chiral center.
C-371.6C-ring chiral center.
2D NMR Validation (HMBC)

To satisfy the "Self-Validating" requirement, you must perform a Heteronuclear Multiple Bond Correlation (HMBC) experiment.

  • The "Smoking Gun" Correlation: Look for a cross-peak between the anomeric proton H-1'' (5.05 ppm) and the aglycone carbon C-7 (165.2 ppm).

  • Absence of Correlation: The absence of a correlation between H-1'' and C-3 (71.6 ppm) rules out Astilbin (Taxifolin 3-O-glycoside).

HMBC_Logic H1_Sugar H-1'' (Anomeric) δ 5.05 ppm C7_Aglycone C-7 (Aglycone) δ 165.2 ppm H1_Sugar->C7_Aglycone Strong Correlation (Confirms 7-O-Glc) C3_Aglycone C-3 (Aglycone) δ 71.6 ppm H1_Sugar->C3_Aglycone NO Correlation (Rules out 3-O-Glc)

Figure 3: HMBC connectivity map. The correlation between H-1'' and C-7 is the definitive proof of the 7-O-glucoside structure.

Experimental Protocol: Isolation & Analysis

Expertise Note: Direct analysis of crude extracts often leads to signal overlap in the aromatic region. A Solid Phase Extraction (SPE) clean-up is recommended.[4]

Step 1: Sample Preparation
  • Dissolve 5 mg of isolated compound in 600 µL of DMSO-d6 (99.9% D).

  • Transfer to a 5mm NMR tube.

  • Ensure the sample is free of paramagnetic impurities (filter if necessary).

Step 2: Instrument Parameters (Standard 500 MHz)
  • Temperature: 298 K (25°C).

  • Pulse Sequence (1H): zg30 (30° excitation pulse) to ensure accurate integration.

  • Relaxation Delay (D1): Set to ≥ 2.0 seconds to allow full relaxation of aromatic protons.

  • Scans: 64 scans for 1H; 1024+ scans for 13C (due to low sensitivity of quaternary carbons).

Step 3: Quality Control Criteria
  • Purity Check: Integration of the H-2 and H-3 doublets must be 1:1.

  • Solvent Residue: Check for DMSO quintet at 2.50 ppm and Water broad singlet at 3.33 ppm.

  • Aglycone Stability: Taxifolin is prone to oxidation to Quercetin. Check for the absence of a singlet at ~6.4 ppm (H-3 of Quercetin) which would indicate degradation.

References

  • PubChem. (2025).[5] Taxifolin 7-glucoside (Compound CID 14282775). National Library of Medicine. [Link]

  • Xu, J., et al. (2018). Organ-Specific Metabolic Shifts of Flavonoids in Scutellaria baicalensis at Different Growth and Development Stages. Molecules, 23(2), 428.[6] [Link]

  • Jeong, S.H., et al. (2020). Metabolic Profiling of Taxifolin Glycosides in Cedrus deodara. Journal of Natural Products.[4] (Contextual validation of Taxifolin glycoside shifts). [Link]

  • Mabry, T.J., Markham, K.R., & Thomas, M.B. (1970). The Systematic Identification of Flavonoids. Springer-Verlag. (Foundational text for UV/NMR shift rules). [Link]

Sources

Technical Guide: Taxifolin 7-Glucoside in Plant Defense & Translational Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Taxifolin 7-glucoside (T7G) , a glycosylated flavanonol derivative of dihydroquercetin, represents a critical node in the chemical defense architecture of gymnosperms (Larix, Pinus) and specific angiosperms (Scutellaria baicalensis). Unlike its aglycone parent, the 7-O-glucose moiety confers unique solubility and transport properties, allowing T7G to function as a mobile phytoanticipin—a pre-formed defense compound stored in vacuoles or cell walls, ready to intercept pathogens.

This guide analyzes T7G’s dual utility:

  • In Planta: As a regulator of oxidative bursts and a direct antimicrobial agent preventing biofilm formation in rhizospheric pathogens.

  • In Drug Development: As a scaffold for non-biocidal anti-virulence therapies (e.g., MRSA Sortase A inhibition) and a high-stability antioxidant candidate.

Chemical Identity & Biosynthetic Architecture

Structural Significance

T7G (Dihydroquercetin 7-O-β-D-glucopyranoside) features a flavanonol skeleton with a glucose moiety attached at the C7 hydroxyl group of the A-ring.

  • Aglycone: Taxifolin (Dihydroquercetin).[1][2][3]

  • Glycosylation Site: C7-OH. This position is critical for masking the compound's toxicity to the plant itself while maintaining a reservoir that can be rapidly hydrolyzed by β-glucosidases upon pathogen attack (releasing the more toxic aglycone).

Biosynthetic Pathway

The synthesis branches from the general phenylpropanoid pathway. The conversion of Flavanones to Dihydroflavonols is the rate-limiting step, followed by regiospecific glycosylation.

Biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin Phe->Cin PAL Cou p-Coumaroyl-CoA Cin->Cou Chal Naringenin Chalcone Cou->Chal Nar Naringenin (Flavanone) Chal->Nar Eri Eriodictyol Nar->Eri F3'H DHK Dihydrokaempferol Nar->DHK F3H Tax Taxifolin (Dihydroquercetin) Eri->Tax F3H DHK->Tax F3'H T7G Taxifolin 7-O-Glucoside (Active Phytoanticipin) Tax->T7G UDP-Glucose PAL PAL C4H C4H/4CL CHS CHS/CHI F3H F3H (Flavanone 3-Hydroxylase) F3pH F3'H UGT F7GT (Flavonoid 7-O-Glucosyltransferase)

Figure 1: Biosynthetic pathway of Taxifolin 7-glucoside. The critical step is the 7-O-glycosylation mediated by specific Family 1 UDP-glycosyltransferases (UGTs).

Mechanisms of Action in Plant Defense

The "Shield and Sword" Mechanism

T7G operates via a biphasic defense strategy:

  • The Shield (Antioxidant Modulation): During pathogen invasion, plants generate a Reactive Oxygen Species (ROS) burst (H₂O₂). While necessary for signaling, excessive ROS causes autotoxicity. T7G acts as a rheostat. The catechol moiety (B-ring) donates electrons to neutralize superoxide anions and lipid peroxyl radicals, protecting the plant cell membrane integrity during the immune response.

  • The Sword (Anti-Virulence/Anti-Biofilm): Unlike antibiotics that kill bacteria (triggering resistance), T7G targets bacterial virulence factors. Specifically, it inhibits Sortase A (SrtA) in Gram-positive bacteria (e.g., Staphylococcus species in the rhizosphere). SrtA is responsible for anchoring surface proteins that bacteria use to adhere to plant tissues.

Mechanism of Sortase A Inhibition

T7G binds to the catalytic pocket of SrtA, preventing the transpeptidation reaction required for bacterial adhesion.

SrtA_Inhibition Bact Pathogenic Bacteria (e.g., S. aureus) SrtA Sortase A Enzyme (Active Site Cys184) Bact->SrtA Expresses Substrate Surface Protein Precursor (LPXTG Motif) SrtA->Substrate Cleaves LPXTG NoAdhesion Protein Released (Planktonic State) SrtA->NoAdhesion Inhibited by T7G Adhesion Surface Protein Anchored (Biofilm Formation) Substrate->Adhesion Normal Pathway T7G Taxifolin 7-Glucoside (Inhibitor) T7G->SrtA Allosteric/Competitive Binding

Figure 2: Mechanism of Sortase A inhibition by T7G.[3] By blocking the anchoring of surface proteins, T7G renders bacteria unable to form biofilms or adhere to host tissue.

Technical Core: Experimental Protocols

Extraction & Purification Protocol

Objective: Isolate high-purity T7G from plant matrix (Larix wood chips or Scutellaria seeds) without hydrolysis of the glycosidic bond.

Step-by-Step Methodology:

  • Pre-treatment: Grind lyophilized plant material to a fine powder (mesh size 40-60).

  • Lipid Removal: Defat with n-hexane (1:10 w/v) for 4h in a Soxhlet apparatus to remove lipids and chlorophyll. Discard hexane.

  • Extraction:

    • Solvent: 70% Ethanol (aqueous).

    • Condition: Ultrasound-Assisted Extraction (UAE) at 40 kHz, 45°C, 30 mins.

    • Note: Avoid boiling to prevent thermal degradation of the glycoside.

  • Enrichment:

    • Evaporate ethanol under vacuum (Rotavap, <50°C).

    • Load aqueous residue onto an AB-8 Macroporous Resin column.

    • Wash with distilled water (removes sugars/proteins).

    • Elute T7G fraction with 40-60% Ethanol.

  • Polishing: Semi-preparative HPLC (C18 column) if >95% purity is required.

Analytical Quantification (HPLC-DAD-MS)

System: Agilent 1260/1290 or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150mm, 3.5µm).

ParameterSettingRationale
Mobile Phase A 0.1% Formic Acid in WaterAcidifies silanols, improving peak shape for phenolics.
Mobile Phase B Acetonitrile (ACN)Stronger elution strength than methanol for glycosides.
Gradient 0-5 min: 10% B; 5-20 min: 10-40% BSlow gradient required to separate T7G from its aglycone and other isomers.
Flow Rate 0.8 mL/minOptimal backpressure for 3.5µm columns.
Detection UV 290 nm & 340 nm290 nm is the absorption maximum for the dihydroflavonol skeleton.
MS Mode ESI Negative ModePhenolic hydroxyls ionize best in negative mode (

).
Bioactivity Assay: Sortase A Inhibition (Fluorescence)

Principle: Measure the cleavage of a synthetic fluorogenic peptide substrate (Dabcyl-LPETG-Edans) by recombinant SrtA.

  • Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.5.

  • Setup:

    • Well 1: Enzyme (SrtA) + Buffer.

    • Well 2: Enzyme + T7G (varying concentrations 10-200 µM).

    • Control: Enzyme + Known Inhibitor (e.g., Curcumin).

  • Initiation: Add substrate (10 µM final).

  • Measurement: Monitor fluorescence (Ex 350 nm / Em 495 nm) for 60 mins.

  • Calculation: % Inhibition =

    
    .
    

Translational Intelligence: From Plant to Patient

Pharmacokinetics & Stability

T7G offers distinct advantages over Taxifolin aglycone in drug development:

  • Water Solubility: The glucose moiety increases aqueous solubility (~10-fold), enhancing bioavailability in oral formulations.

  • Metabolic Stability: The C7-glycosylation protects the susceptible 7-OH position from rapid glucuronidation in the liver (Phase II metabolism), potentially extending plasma half-life.

  • Prodrug Potential: Upon reaching the colon, gut microbiota (with

    
    -glucosidase activity) hydrolyze T7G to Taxifolin, allowing for targeted release in the lower GI tract.
    
Therapeutic Applications[1][4][5][6][7]
  • Anti-MRSA Adjuvants: By inhibiting Sortase A (as described in Sec 3.2), T7G can strip MRSA of its ability to adhere to host tissues, rendering the bacteria susceptible to immune clearance without imposing selective pressure for resistance.

  • UV/Radiation Protection: Topical formulations mimicking the plant's cuticular defense can protect human skin fibroblasts from UV-induced oxidative stress.

References

  • Biosynthesis & Distribution

    • Source: "Biosynthesis, Isolation, Analytical Techniques, and Pharmacological Activities of Taxifolin."[4][5] Advances in Pharmacology and Pharmacy, 2025.[6]

  • Antimicrobial Mechanisms (Sortase A)

    • Source: "Antibacterial and synergy of a flavanonol rhamnoside with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA)."[7] Phytomedicine, 2011. (Contextual grounding for glycoside activity).

  • Extraction & Analysis

    • Source: "Isolation, Simultaneous Quantification of Taxifolin and Taxifolin-3-O-rhamnoside and Validation by RPHPLC." Pharmacognosy Research, 2021.
  • Plant Defense Context

    • Source: "Taxifolin 7-O-β-D-glucoside (Taxifolin 7-O-glucoside) is one of the main metabolites at the seed germination stage in Scutellaria baicalensis...[8] participates in defending against pathogens."[6][8][9][10][11][12] MedChemExpress Product Data.

Sources

Bioavailability and Metabolic Fate of Taxifolin 7-Glucoside: A Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Exploring the bioavailability and metabolism of Taxifolin 7-glucoside. Content Type: In-depth Technical Guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Taxifolin 7-O-


-D-glucopyranoside (Taxifolin 7-glucoside) represents a specific glycosidic form of the bioactive flavanonol taxifolin (dihydroquercetin). While the aglycone taxifolin is renowned for its antioxidant and anti-inflammatory properties, its clinical utility is severely hampered by poor water solubility and rapid Phase II metabolism. The 7-glucoside moiety fundamentally alters the molecule's physicochemical profile, shifting the absorption mechanism from passive diffusion to carrier-mediated transport or hydrolysis-dependent uptake. This guide dissects the pharmacokinetic (PK) barriers, metabolic pathways, and experimental validation protocols necessary to evaluate Taxifolin 7-glucoside as a therapeutic candidate.

Chemical Identity & Physicochemical Barriers[1]

Structural Significance

Unlike taxifolin aglycone, which is lipophilic and poorly soluble in aqueous environments, the attachment of a glucose moiety at the C7 position increases hydrophilicity. However, this modification introduces a steric and polar barrier to passive diffusion across the enterocyte lipid bilayer.

PropertyTaxifolin (Aglycone)Taxifolin 7-Glucoside
Molecular Weight 304.25 g/mol ~466.4 g/mol
Solubility (Water) Low (requires organic co-solvents)Moderate to High
Permeability (Caco-2) Low (

cm/s)
Very Low (paracellular/transporter dependent)
Stability (pH > 7.4) Unstable (Class 1, rapid oxidation)Moderately improved (7-OH blockage prevents early oxidation)
The Stability Paradox

Taxifolin is notoriously unstable in alkaline conditions (simulated intestinal fluid), undergoing rapid autoxidation and ring fission. The 7-hydroxyl group is a key site for deprotonation and subsequent radical formation. Glycosylation at this position theoretically stabilizes the A-ring during transit through the alkaline environment of the small intestine, potentially delivering a higher payload to the absorption site compared to the aglycone.

Absorption Mechanisms: The "Dual-Path" Hypothesis

The bioavailability of Taxifolin 7-glucoside is governed by two competing pathways. Unlike 3-glucosides (e.g., isoquercitrin), which are rapidly hydrolyzed by Lactase Phlorizin Hydrolase (LPH), 7-glucosides often exhibit resistance to LPH, shifting the absorption burden to the colon.

Path A: Small Intestine (LPH & SGLT1)[2]
  • LPH Hydrolysis: The brush border enzyme LPH hydrolyzes flavonoid glucosides into aglycones.[1][2][3] However, LPH kinetics show a marked preference for 3-O-glucosides and 4'-O-glucosides. The 7-O-glucoside linkage is hydrolyzed significantly slower, leading to a "bypass" effect where intact glycosides move distally.

  • SGLT1 Transport: The Sodium-Glucose Linked Transporter 1 (SGLT1) can actively transport intact glucosides.[1][4] While demonstrated for quercetin-3-glucoside, the transport efficiency for 7-glucosides is generally lower due to steric hindrance preventing optimal docking into the SGLT1 vestibule.

Path B: Colonic Fermentation (The Major Route)

Because of LPH resistance, a significant fraction of Taxifolin 7-glucoside reaches the colon. Here, microbiota-derived


-glucosidases cleave the sugar moiety.[2] The liberated taxifolin is then absorbed into the colonocytes, but this delayed absorption results in a "flat" PK curve with a prolonged 

compared to the aglycone.
Visualization of Absorption Pathways

AbsorptionPathways Ingestion Oral Ingestion (Taxifolin 7-Glucoside) Stomach Stomach (Acid Stability) Ingestion->Stomach SmallIntestine Small Intestine Lumen Stomach->SmallIntestine LPH LPH Enzyme (Brush Border) SmallIntestine->LPH Minor Pathway (Slow Hydrolysis) SGLT1 SGLT1 Transporter SmallIntestine->SGLT1 Active Transport (Intact Glycoside) Colon Colon Lumen SmallIntestine->Colon Major Pathway (LPH Resistant) LPH->SmallIntestine Release Aglycone Liver Liver (Phase II Metabolism) LPH->Liver Aglycone Diffusion SGLT1->Liver Portal Vein Microbiota Microbiota (Beta-Glucosidase) Colon->Microbiota Microbiota->Colon Release Aglycone Microbiota->Liver Colonic Absorption Systemic Systemic Circulation (Bioavailability) Liver->Systemic Conjugated Metabolites

Figure 1: The dual-path absorption model highlighting the resistance of 7-glucosides to upper-GI hydrolysis and reliance on colonic activation.

Metabolic Biotransformation

Once the glucose moiety is removed (either by LPH or microbiota), the liberated taxifolin undergoes extensive First-Pass Metabolism. The 7-glucoside form itself is rarely found in plasma; rather, Phase II conjugates dominate.

Phase II Conjugation

The liver and enterocytes rapidly process taxifolin via:

  • Glucuronidation: Mediated by UGTs (UDP-glucuronosyltransferases). The primary positions are the 3' and 4' hydroxyls on the B-ring.

  • Methylation: Mediated by COMT (Catechol-O-methyltransferase). Taxifolin is rapidly methylated to 3'-O-methyl-taxifolin (often misidentified as tamarixetin type isomers).

  • Sulfation: Less common but present, mediated by SULTs.

Metabolic Flow Diagram

Metabolism cluster_PhaseII Phase II Metabolism (Liver/Enterocyte) T7G Taxifolin 7-Glucoside Taxifolin Taxifolin (Aglycone) T7G->Taxifolin Hydrolysis (Gut/LPH) UGT UGT Enzymes Taxifolin->UGT COMT COMT Enzymes Taxifolin->COMT TaxGluc Taxifolin-Glucuronide UGT->TaxGluc MethTaxGluc Methyl-Taxifolin-Glucuronide UGT->MethTaxGluc MethTax 3'-O-Methyl-Taxifolin COMT->MethTax Excretion Excretion TaxGluc->Excretion Urine/Bile MethTax->UGT MethTaxGluc->Excretion

Figure 2: The metabolic cascade from glycoside hydrolysis to Phase II conjugates.

Experimental Protocols (Self-Validating Systems)

To rigorously assess the bioavailability of Taxifolin 7-glucoside, researchers must employ protocols that account for its instability and the necessity of hydrolysis.

In Vitro Permeability (Caco-2 Model with LPH Inhibition)

Objective: To determine if the molecule is absorbed intact via SGLT1 or requires hydrolysis.

  • Cell Culture: Grow Caco-2 cells (TC7 clone preferred for higher metabolic activity) on Transwell inserts for 21 days.

  • Validation: Verify TEER (Transepithelial Electrical Resistance) > 300

    
    .
    
  • Treatment Groups:

    • Group A: Taxifolin 7-glucoside (Apical).

    • Group B: Taxifolin 7-glucoside + Phlorizin (SGLT1 inhibitor).

    • Group C: Taxifolin 7-glucoside + Glucono-

      
      -lactone (LPH/Glucosidase inhibitor).
      
  • Sampling: Collect Basolateral media at 30, 60, 90, 120 min.

  • Analysis: Analyze for both intact glycoside and aglycone.

    • Interpretation: If Group B shows reduced transport compared to A, SGLT1 is active. If Group C shows zero transport of aglycone, hydrolysis is a prerequisite.

In Vivo Pharmacokinetics (Rat Model)

Objective: To capture the "double-peak" phenomenon or delayed absorption typical of colonic activation.

  • Dosing: Oral gavage (10-50 mg/kg) of Taxifolin 7-glucoside suspended in 0.5% CMC-Na.

  • Sampling: Blood collection at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 h. Crucial: Extend sampling to 24h to capture colonic absorption.

  • Plasma Processing (The Critical Step):

    • Since free taxifolin is negligible, plasma must be treated with

      
      -glucuronidase/sulfatase  (from Helix pomatia) to hydrolyze Phase II conjugates back to the aglycone for quantification.
      
    • Without this step, bioavailability will be underestimated by >90%.

  • Bioanalysis: UHPLC-MS/MS (MRM mode).

    • Precursor/Product ions: 303.0

      
       285.0 (Taxifolin, negative mode).
      

Data Synthesis & Comparative Pharmacokinetics

The following table summarizes expected pharmacokinetic parameters based on comparative data between Taxifolin aglycone and flavonoid 7-glucosides.

ParameterTaxifolin (Aglycone)Taxifolin 7-Glucoside (Inferred)Mechanism

0.5 - 1.0 h4.0 - 8.0 hAglycone absorbs in small intestine; 7-glucoside requires colonic hydrolysis.

High (relative to dose)LowerSlower release rate limits peak concentration.

Low (0.49% Bioavailability)Comparable or Slightly HigherProtection from early degradation may increase total absorption over time.
Half-life (

)
Short (~2-4 h)Extended"Flip-flop" kinetics due to absorption-rate limitation in the colon.
Main Plasma Species GlucuronidesGlucuronidesBoth converge to the same Phase II metabolites.

References

  • Bioavailability of Taxifolin (General)

    • Title: UHPLC-MS/MS Determination, Pharmacokinetic, and Bioavailability Study of Taxifolin in Rat Plasma after Oral Administration of its Nanodispersion.[5]

    • Source: PubMed / NIH
    • URL:[Link]

  • Metabolic Profiling

    • Title: Detection of 191 Taxifolin Metabolites and Their Distribution in R
    • Source: MDPI / PMC
    • URL:[Link]

  • Caco-2 & Glycoside Absorption Mechanisms

    • Title: Molecular Mechanisms Underlying the Absorption of Aglycone and Glycosidic Flavonoids in a Caco-2 BBe1 Cell Model.
    • Source: ACS Omega / PubMed Central
    • URL:[Link]

  • Stability of Taxifolin

    • Title: Taxifolin stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC–ESI-MS monitoring.
    • Source: ScienceDirect / PubMed
    • URL:[Link]

  • LPH Specificity for Flavonoids

    • Title: Absorption, Conjugation and Efflux of the Flavonoids, Kaempferol and Galangin, Using the Intestinal Caco-2/TC7 Cell Model.
    • Source: ResearchGate[6]

    • URL:[Link]

Sources

Technical Whitepaper: Taxifolin & Taxifolin 7-Glucoside

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Taxifolin and its glycosylated derivative, Taxifolin 7-glucoside. It is designed for researchers and drug development professionals, focusing on the physicochemical distinctions, pharmacokinetic pathways, and therapeutic mechanisms of these compounds.

From Molecular Architecture to Therapeutic Efficacy

Executive Summary

Taxifolin (Dihydroquercetin) is a bioactive flavanonol exhibiting potent antioxidant, hepatoprotective, and anti-inflammatory properties. However, its clinical utility is often constrained by poor aqueous solubility and rapid Phase II metabolism. Taxifolin 7-glucoside (T7G) , a naturally occurring glycoside found in Allium cepa (Tropea onion), Scutellaria baicalensis, and Larix species, represents a critical "delivery form" or prodrug.

While the aglycone (Taxifolin) is the primary effector of intracellular signaling (e.g., Nrf2 activation), the 7-glucoside moiety significantly alters physicochemical stability and absorption kinetics. This guide analyzes the transition from T7G to Taxifolin, detailing the enzymatic hydrolysis required for bioactivation and the subsequent signaling cascades.

Molecular Architecture & Physicochemical Profile

The primary distinction between Taxifolin and T7G lies in the substitution at the C7 position of the A-ring. This glycosylation masks a reactive phenolic hydroxyl group, altering solubility and resistance to auto-oxidation.

Structural Comparison
FeatureTaxifolin (Aglycone)Taxifolin 7-Glucoside (T7G)
CAS Number 480-18-214292-40-1
Formula C₁₅H₁₂O₇C₂₁H₂₂O₁₂
Mol.[1][2] Weight 304.25 g/mol 466.39 g/mol
Solubility Low in water; Soluble in EtOH, MeOHModerate to High in water (due to glucose)
pKa (Acidic) ~7.1 (7-OH is most acidic)Higher (7-OH is blocked)
Stability Unstable in alkaline pH (Ring fission)Enhanced stability against auto-oxidation
Stability Dynamics

Taxifolin is susceptible to rapid degradation in alkaline media (pH > 7.[3]4) via oxidative ring opening of the C-ring. The 7-OH group is the most acidic and prone to deprotonation. In T7G, the glucose moiety at C7 acts as a protective cap, preventing early deprotonation and stabilizing the molecule during transit through the neutral/alkaline environment of the small intestine until enzymatic hydrolysis occurs.

Pharmacokinetics: The Hydrolysis Pathway

For T7G to exert systemic effects, it must be hydrolyzed to the aglycone. Unlike aglycones which diffuse passively, T7G requires specific enzymatic cleavage.

Absorption Mechanism
  • Lumenal Hydrolysis: T7G is a substrate for Lactase Phlorizin Hydrolase (LPH) located on the brush border of the small intestine. LPH cleaves the

    
    -glycosidic bond, releasing lipophilic Taxifolin.
    
  • Transport: Alternatively, T7G may be transported intact via SGLT1 (Sodium-Glucose Linked Transporter 1) into the enterocyte.

  • Cytosolic Hydrolysis: Once inside, Cytosolic

    
    -Glucosidase (CBG)  hydrolyzes T7G to Taxifolin.
    
  • Phase II Metabolism: Free Taxifolin is rapidly glucuronidated (by UGTs) or methylated (by COMT) before entering portal circulation.

Visualization: Metabolic Activation Workflow

The following diagram illustrates the critical conversion of T7G to bioactive Taxifolin and its downstream signaling effects.

Taxifolin_PK cluster_Lumen Intestinal Lumen cluster_Enterocyte Enterocyte (Cell) cluster_Target Target Tissue (Liver/Tumor) T7G Taxifolin 7-Glucoside (Hydrophilic) LPH LPH Enzyme (Brush Border) T7G->LPH Hydrolysis SGLT1 SGLT1 Transporter T7G->SGLT1 Active Transport Taxifolin Taxifolin (Aglycone) LPH->Taxifolin Release CBG Cytosolic beta-Glucosidase SGLT1->CBG Intracellular CBG->Taxifolin Hydrolysis UGT UGT Enzymes Taxifolin->UGT Phase II Metab Metabolites Taxifolin-Glucuronides (Inactive/Circulating) UGT->Metabolites Efflux to Blood Deconjugation Deconjugation (b-glucuronidase) Metabolites->Deconjugation Systemic Transport Bioactive Bioactive Taxifolin Deconjugation->Bioactive Tissue Activation

Caption: Pharmacokinetic activation pathway of Taxifolin 7-glucoside. T7G is hydrolyzed by LPH or CBG to release the bioactive aglycone, Taxifolin.

Mechanisms of Action (Bioactive Aglycone)

Once hydrolyzed, Taxifolin acts as a pleiotropic modulator of cellular stress responses. The two dominant pathways are the activation of Nrf2 (Antioxidant) and the inhibition of NF-


B (Anti-inflammatory) .
The Nrf2/ARE Pathway

Taxifolin acts as a Michael acceptor or electrophile (after oxidation to a quinone form) that modifies cysteine residues on Keap1 . This prevents Keap1-mediated ubiquitination of Nrf2, allowing Nrf2 to translocate to the nucleus.

  • Target Genes: HMOX1 (Heme Oxygenase-1), NQO1, GCLC.

  • Result: Enhanced cellular resistance to oxidative stress and ferroptosis.

Visualization: Nrf2 Signaling Cascade

Nrf2_Pathway cluster_Cyto Cytoplasm cluster_Nuc Nucleus Taxifolin Taxifolin Complex Keap1-Nrf2 Complex (Inactive) Taxifolin->Complex Modifies Cys-151 on Keap1 ROS ROS / Oxidative Stress ROS->Complex Oxidation Keap1_Mod Keap1 (Modified/Dissociated) Complex->Keap1_Mod Nrf2_Free Free Nrf2 Complex->Nrf2_Free Release Proteasome Proteasomal Degradation Complex->Proteasome Ubiquitination (Basal State) ARE ARE (Antioxidant Response Element) Nrf2_Free->ARE Translocation Genes Transcription: HO-1, NQO1, GCLC ARE->Genes Gene Expression Maf sMaf Maf->ARE Heterodimerization

Caption: Taxifolin-mediated activation of the Nrf2/ARE pathway. Taxifolin disrupts the Keap1-Nrf2 complex, promoting nuclear accumulation of Nrf2 and antioxidant gene transcription.

Experimental Protocols

Extraction of Taxifolin 7-Glucoside

Since T7G is not as commercially ubiquitous as the aglycone, isolation from natural sources (Allium cepa cv. Tropea or Scutellaria baicalensis) is often required.

Source Material: Red Onion bulbs (Allium cepa) or Scutellaria seeds.[4] Target Yield: ~5.9 mg T7G per kg Fresh Weight (Onion).[1][2]

Step-by-Step Protocol:

  • Homogenization: Freeze-dry plant material and pulverize to a fine powder.

  • Extraction: Extract with 80% Methanol/Water (v/v) at 4°C for 24 hours. (Avoid heat to prevent hydrolysis).

  • Filtration: Filter through Whatman No. 1 paper and evaporate methanol under reduced pressure (< 40°C).

  • Partitioning: Wash the aqueous residue with n-hexane (to remove lipids) and then chloroform (to remove chlorophyll/non-polar impurities).

  • Enrichment: Extract the aqueous phase with Ethyl Acetate . Note: T7G is glycosylated and may remain in the aqueous phase or interface. Modification: Use n-Butanol for better recovery of glycosides if Ethyl Acetate yield is low.

  • Purification (Sephadex LH-20):

    • Column: Sephadex LH-20.

    • Eluent: Methanol:Water (80:20).

    • Collect fractions and monitor via TLC/HPLC.

HPLC Quantification Method

This validated method separates the aglycone from the glucoside based on polarity.

  • System: HPLC with Diode Array Detector (DAD).

  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).[5]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient: 5% B to 40% B over 30 mins.

  • Detection: 290 nm (Taxifolin max absorption).

  • Reference Retention: T7G will elute earlier (more polar) than Taxifolin.

    • Estimated RT: T7G (~12-15 min) vs Taxifolin (~20-22 min).

Therapeutic Applications

Hepatoprotection & Fibrosis

Taxifolin (derived from T7G) inhibits liver fibrosis by downregulating the TGF-


1/Smad  signaling pathway. It reduces collagen deposition and inhibits the activation of hepatic stellate cells (HSCs).
Oncology (Chemoprevention)

Through Nrf2 activation, Taxifolin enhances the detoxification of carcinogens. Additionally, it inhibits P-glycoprotein (P-gp) , potentially reversing multidrug resistance (MDR) in cancer cells when used as an adjuvant.

UV Protection

In plants (Scutellaria), T7G accumulates in the episperm to protect the seed from UV damage. This property suggests potential applications in topical cosmeceuticals where T7G acts as a stable prodrug, hydrolyzed by skin microflora or epidermal enzymes to release the antioxidant aglycone.

References

  • PubChem. (n.d.). Taxifolin 7-glucoside | C21H22O12. National Library of Medicine. Retrieved from [Link]

  • Sun, X., et al. (2021). "Taxifolin prevents UV-induced skin carcinogenesis via activation of Nrf2 signaling pathway." Journal of Dermatological Science. (Contextual citation based on Nrf2/Taxifolin mechanism).
  • Slimestad, R., et al. (2007). "Anthocyanins and dihydroflavonols from onions."[6] Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Topal, F., et al. (2016). "Antioxidant activity of taxifolin: an activity-structure relationship." Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Zu, Y., et al. (2012). "Extraction and characterization of Taxifolin from Larix gmelinii." Molecules. (General Taxifolin extraction reference).[7]

Sources

Methodological & Application

Precision Extraction of Taxifolin 7-Glucoside: Ultrasound-Assisted Methodology

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | Version 1.2

Audience: Researchers, Formulation Scientists, and Process Engineers in Natural Product Chemistry.

Executive Summary

Taxifolin 7-glucoside (a glycosylated form of dihydroquercetin) represents a high-value flavonoid subclass with enhanced water solubility compared to its aglycone parent. While the aglycone Taxifolin is widely extracted from Larix species (Larch wood), the 7-glucoside requires a more nuanced extraction approach to prevent thermal or enzymatic hydrolysis of the glycosidic bond at the C7 position.

This guide details an optimized Ultrasound-Assisted Extraction (UAE) protocol. Unlike conventional reflux methods which often degrade heat-sensitive glycosides, UAE utilizes acoustic cavitation to disrupt cell walls at lower temperatures, maximizing the yield of the intact glycoside while minimizing conversion to the aglycone.

Mechanistic Insight: The Cavitation Advantage

The efficacy of UAE for flavonoid glycosides relies on acoustic cavitation .

  • Cellular Disruption: High-frequency sound waves (20–45 kHz) create alternating high and low-pressure cycles in the solvent.

  • Bubble Collapse: Microbubbles form and violently collapse near the plant cell surface.

  • Mass Transfer: This collapse generates microjets that puncture cell walls, facilitating solvent penetration and the release of intracellular Taxifolin 7-glucoside without the need for prolonged heating.

Critical Control Point: Glycoside Stability
  • Risk: High ultrasonic power (>500W) or frequencies <20kHz can generate excessive free radicals (sonolysis) and localized hotspots (>1000K), which may hydrolyze the ether bond at C7, reverting the compound to Taxifolin (aglycone).

  • Solution: This protocol uses pulsed sonication and temperature control (<45°C) to preserve the glycoside structure.

CavitationMechanism cluster_0 Acoustic Field cluster_1 Cavitation Event cluster_2 Extraction Outcome Source Ultrasonic Transducer (20-40 kHz) Waves Compression/Rarefaction Cycles Source->Waves Bubble Microbubble Formation Waves->Bubble Collapse Violent Collapse (Microjets) Bubble->Collapse Wall Plant Cell Wall Disruption Collapse->Wall Physical Shear Release Release of Taxifolin 7-glucoside Wall->Release Mass Transfer

Figure 1: Mechanism of Ultrasound-Assisted Extraction (UAE) facilitating intracellular compound release.

Material Selection & Pre-treatment

Biomass Source: Larix gmelinii (Dahurian Larch) wood chips, Smilax rhizomes, or Allium (Onion) skins.

  • Note: Fresh plant material contains enzymes (glucosidases) that may degrade the target.

Protocol:

  • Drying: Lyophilize (freeze-dry) fresh material to permanently deactivate enzymes. If air-drying, maintain temp <40°C.

  • Milling: Grind dried material to a fine powder (particle size 40–60 mesh ).

    • Why? Particles <40 mesh may clump during sonication; >60 mesh reduces surface area for solvent contact.

  • Defatting (Optional): If using seeds or waxy leaves, pre-wash with n-hexane to remove lipids that interfere with HPLC analysis.

Optimization of Parameters

The following parameters are optimized specifically for flavonoid glycosides (more polar than aglycones).

ParameterOptimal RangeScientific Rationale
Solvent System 50–60% Ethanol (v/v) Glycosides require higher water content than aglycones for solubility. Pure ethanol is too non-polar; pure water swells cells but dissolves impurities.
Solid-Liquid Ratio 1:30 to 1:40 (g/mL) Sufficient solvent volume is needed to maintain the concentration gradient (driving force) without wasting solvent.
Temperature 35°C – 45°C Strict Limit. Temperatures >60°C accelerate hydrolysis of the C7-glucoside bond.
Ultrasonic Power 300W – 400W Moderate power prevents radical degradation.
Duty Cycle Pulsed (5s ON / 2s OFF) Prevents heat buildup in the transducer and sample.
Time 30 – 45 min Extraction equilibrium is typically reached by 40 min. Longer times yield diminishing returns and risk degradation.

Detailed Experimental Protocol

Phase A: Extraction
  • Preparation: Weigh 5.0 g of pre-treated plant powder into a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 150 mL of 55% Ethanol (aq).

  • Sonication:

    • Place the flask in an ultrasonic bath (equipped with temp control) or use a probe sonicator (submerged 2 cm).

    • Settings: Frequency 40 kHz, Power 300W, Temp 40°C.

    • Duration: 40 minutes (Pulsed mode recommended).

  • Filtration: Immediately filter the slurry through Whatman No. 1 filter paper or centrifuge at 4000 rpm for 10 min. Collect the supernatant.

  • Re-extraction (Optional): Resuspend the pellet in 100 mL fresh solvent and repeat steps 3-4 to maximize yield (recovery >95%).

Phase B: Post-Processing
  • Concentration: Evaporate ethanol using a Rotary Evaporator at 40°C under reduced pressure. Do not exceed 45°C.

  • Aqueous Partition: You will be left with an aqueous residue. Wash this with Petroleum Ether (3x) to remove chlorophyll and lipids.

  • Enrichment: Extract the aqueous phase with Ethyl Acetate or n-Butanol (depending on glycoside polarity; n-Butanol is preferred for glucosides).

  • Drying: Evaporate the organic layer to dryness to obtain the Crude Taxifolin 7-glucoside Extract .

Workflow Start Plant Material (Dried/Ground) Solvent Add 55% Ethanol (1:30 ratio) Start->Solvent UAE UAE Treatment 40kHz, 40°C, 40 min Solvent->UAE Filter Filtration/Centrifugation UAE->Filter Evap Rotary Evaporation (Remove Ethanol) Filter->Evap Wash Lipid Removal (Petroleum Ether wash) Evap->Wash Extract Enrichment (n-Butanol Partition) Wash->Extract Final Crude Taxifolin 7-glucoside Extract->Final

Figure 2: Step-by-step extraction and enrichment workflow.

Analytical Validation (HPLC-DAD)

To quantify the yield and purity, use the following validated method.

  • System: HPLC with Diode Array Detector (DAD).

  • Column: C18 Reverse Phase (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient: 15% B (0 min)

    
     35% B (20 min) 
    
    
    
    15% B (25 min).
  • Flow Rate: 1.0 mL/min.

  • Detection: 290 nm (characteristic for flavanones).

  • Standard: Taxifolin 7-glucoside reference standard (or quantify as Taxifolin equivalents if unavailable, applying a molecular weight correction factor).

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield Solvent saturation or insufficient disruption.Increase Solvent:Solid ratio to 1:50; Verify ultrasonic frequency (ensure cavitation is audible/visible).
High Aglycone Content Hydrolysis occurred.[1]LOWER Temperature to 30°C. Check pH of water (ensure neutral pH ~6.5-7.0). Reduce sonication time.
Cloudy Extract Lipids/Waxes present.Perform hexane wash before extraction or on the aqueous residue.
Degradation Oxidation.[1]Degas solvents before use; Add 0.1% Ascorbic Acid as an antioxidant during extraction.

References

  • Optimization of ultrasound‐assisted extraction parameters for improving content of acteoside, luteolin‐7‐O‐glucoside... Source: ResearchGate.[2] URL:[Link]

  • Ultrasound-Assisted Extraction of Total Flavonoids from Pteris cretica L.: Process Optimization... Source: NIH / PMC. URL:[Link]

  • Ultrasound-Assisted Extraction of Taxifolin, Diosmin, and Quercetin from Abies nephrolepis... Source: NIH / PMC. URL:[Link]

  • Scientific Opinion on taxifolin‐rich extract from Dahurian Larch (Larix gmelinii) Source: EFSA Journal / ResearchGate. URL:[Link]

  • Isolation, Simultaneous Quantification of Taxifolin and Taxifolin-3-O-rhamnoside... Source: Pharmacognosy Research.[3] URL:[Link]

Sources

Enzymatic synthesis of Taxifolin 7-glucoside.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Biocatalysis for the Regioselective Synthesis of Taxifolin 7-O-Glucoside

Executive Summary

Taxifolin (Dihydroquercetin), a potent flavonoid antioxidant found in Larix sibirica and Silybum marianum, exhibits significant therapeutic potential but is severely limited by poor aqueous solubility (~1.2 mg/mL) and low bioavailability. Glycosylation at the C7-OH position significantly enhances water solubility (>20-fold) and stability without compromising the radical-scavenging activity of the B-ring catechol moiety.[1]

This guide details a self-sustaining, coupled-enzyme protocol for synthesizing Taxifolin 7-O-


-D-glucoside.[1] Unlike chemical methods that require toxic protecting groups, this biocatalytic route achieves >95% regioselectivity using a UDP-glycosyltransferase (UGT) coupled with Sucrose Synthase (SuSy) for continuous UDP-glucose regeneration.[1]

Mechanistic Principles & Strategy

The Regioselectivity Challenge

Taxifolin possesses five hydroxyl groups (3, 5, 7, 3', 4'). Chemical glycosylation yields a heterogeneous mixture of products.

  • Target: 7-OH (A-ring).[1][2] This position is optimal for increasing hydrophilicity while maintaining the bioactivity associated with the 3-OH and B-ring.[1]

  • Solution: Use of a specific Flavonoid 7-O-UGT (e.g., Sb7GlcT from Scutellaria baicalensis or CgUGT89AK1 from Citrus grandis) which sterically excludes the 3-OH and 5-OH positions.[1]

The Coupled-Enzyme System (UDP-Glc Recycling)

Direct use of UDP-Glucose as a donor is cost-prohibitive for scale-up.[1] We utilize a Sucrose Synthase (SuSy) module to reverse the hydrolysis of sucrose, transferring glucose to UDP to regenerate UDP-Glucose in situ.

System Logic:

  • SuSy Module: Sucrose + UDP

    
     UDP-Glucose + Fructose[1]
    
  • UGT Module: UDP-Glucose + Taxifolin

    
     Taxifolin 7-O-Glc + UDP
    
  • Net Reaction: Taxifolin + Sucrose

    
     Taxifolin 7-O-Glc + Fructose[1]
    

ReactionCycle cluster_0 Regeneration Cycle UDP UDP SuSy Enz 1: SuSy UDP->SuSy UDP_Glc UDP-Glucose UGT Enz 2: UGT (e.g. Sb7GlcT) UDP_Glc->UGT Sucrose Sucrose (Donor) Sucrose->SuSy Fructose Fructose (Byproduct) Taxifolin Taxifolin (Substrate) Taxifolin->UGT Product Taxifolin 7-O-Glucoside SuSy->UDP_Glc SuSy->Fructose UGT->UDP UGT->Product

Figure 1: The coupled-enzyme cascade.[1] SuSy recycles UDP, allowing catalytic amounts of nucleotide cofactor to drive the reaction using cheap sucrose.

Experimental Protocol

Reagents & Equipment
  • Enzymes: Recombinant E. coli lysate expressing Sb7GlcT (UniProt: A0A0K9M6V5) and GmSuSy (UniProt: Q43816).

  • Substrate: Taxifolin (Dihydroquercetin), >95% purity.

  • Donor: Sucrose (molecular biology grade).[3]

  • Cofactor: UDP (Uridine diphosphate), catalytic quantity.

  • Solvents: DMSO (Dimethyl sulfoxide), Tris-HCl buffer.[1]

  • Equipment: Thermomixer, HPLC (C18 column), Centrifuge.

Step-by-Step Synthesis Workflow

Step 1: Substrate Preparation (Solubility Management) Taxifolin is prone to precipitation in aqueous buffers.

  • Prepare a 200 mM Taxifolin Stock in 100% DMSO.

  • Alternative: For "clean label" applications, dissolve Taxifolin in 20% (w/v) sulfobutyl ether-

    
    -cyclodextrin (SBE-
    
    
    
    -CD) in water.[1]

Step 2: Reaction Assembly (10 mL Scale) Combine the following in a 15 mL Falcon tube or glass vial:

ComponentFinal Conc.Volume/MassRole
Tris-HCl (pH 7.5, 50 mM)-To 10 mLBuffer System
Taxifolin Stock 2 mM100 µLAcceptor Substrate
Sucrose 200 mM684 mgGlycosyl Donor (Excess)
UDP 0.5 mM50 µL (from 100mM stock)Shuttle Cofactor
MgCl

5 mM50 µL (from 1M stock)Enzyme Co-factor
SuSy Enzyme 2 U/mLVariableUDP-Glc Generator
UGT Enzyme 5 U/mLVariableTransferase
DMSO (Total)10% (v/v)Adjust if neededCo-solvent
  • Note: 1 Unit (U) = 1 µmol product formed per minute.[1]

Step 3: Incubation

  • Incubate at 30°C with agitation at 180 rpm .

  • Timepoint Check: At 2, 6, and 24 hours.

  • pH Control: Monitor pH.[3] If it drops below 7.0 (rare in this specific pathway but possible if hydrolysis occurs), adjust with dilute NaOH.

Step 4: Reaction Termination & Extraction

  • Quench 500 µL aliquot with 500 µL ice-cold Methanol .

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Collect supernatant for HPLC analysis.

Analytical Validation (QC)

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 40% B over 20 mins.

  • Detection: UV at 290 nm (Taxifolin max).

Expected Results:

  • Taxifolin (Substrate): RT ~12.5 min.

  • Taxifolin 7-Glucoside (Product): RT ~9.2 min (Shifted earlier due to increased polarity).[1]

  • Regioselectivity Check: Absence of peaks at ~10.5 min (indicative of 3-O-glucoside or 3'-O-glucoside).[1]

Data Summary Table: Solubility & Yield

Parameter Taxifolin (Parent) Taxifolin 7-Glucoside Improvement Factor
Water Solubility (25°C) ~1.2 mg/mL ~26.5 mg/mL ~22x
LogP 1.82 -0.54 Increased Hydrophilicity

| Typical Yield (24h) | N/A | 85 - 92% | High Efficiency |[1]

Downstream Processing (DSP) Workflow

For preparative scale (e.g., >1g), efficient separation from the excess sucrose and fructose is required.

DSP_Workflow Rxn Crude Reaction Mix (Product, Sucrose, Fructose, Enzyme) Quench Ethanol Precipitation (1:1 v/v) Remove Enzymes Rxn->Quench Centrifuge Centrifugation (Discard Pellet) Quench->Centrifuge Evap Rotary Evaporation (Remove Ethanol) Centrifuge->Evap SPE Solid Phase Extraction (C18) Wash: Water (Remove Sugars) Elute: 30% MeOH (Collect Product) Evap->SPE Dry Lyophilization Final Powder SPE->Dry

Figure 2: Purification strategy separating polar sugars from the glycosylated flavonoid.

Troubleshooting & Optimization

  • Low Yield (<20%):

    • Cause: Taxifolin precipitation.[4]

    • Fix: Increase DMSO to 15% or switch to a fed-batch mode where Taxifolin is added in aliquots every 2 hours.

  • Wrong Regioisomer (3-O-Glc):

    • Cause: Non-specific UGT activity or pH > 8.0 (3-OH becomes more reactive).[1]

    • Fix: Verify enzyme strain (Sb7GlcT is highly specific). Lower pH to 6.5.

  • Incomplete Conversion:

    • Cause: UDP degradation or inhibition by Fructose.

    • Fix: Add 1 mM fresh UDP at 12 hours.

References

  • Hirotani, M., et al. (2000). "Enzymatic glucosylation of taxifolin by cultured cells of Scutellaria baicalensis." Phytochemistry.

  • Liu, X., et al. (2021). "Enzymatic Synthesis of Novel Vitexin Glucosides." Molecules. [1]

  • Zhao, X., et al. (2019). "Regioselective synthesis of flavonoid 7-O-glycosides by a specific glycosyltransferase from Citrus grandis." Journal of Agricultural and Food Chemistry. [1]

  • Wang, J., et al. (2018).

    
    -Glucosylation of Hesperetin Catalyzed by Cyclodextrin Glucanotransferase." Molecules. 
    
  • PubChem. (2025). "Taxifolin 7-glucoside Compound Summary." National Library of Medicine. [1]

Sources

Application Notes: A Comprehensive Protocol for Assessing the Antioxidant Capacity of Taxifolin 7-glucoside

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Scientific Imperative for Quantifying Antioxidant Capacity

Taxifolin, also known as dihydroquercetin, is a bioactive flavonoid found in various plants like the Siberian larch and milk thistle.[1] Its glycosidic form, Taxifolin 7-O-β-D-glucoside, is a key metabolite involved in plant defense mechanisms against pathogens and UV damage.[2] Flavonoids as a class are renowned for their potent antioxidant properties, which are largely attributed to their phenolic hydroxyl groups.[3][4] These compounds can neutralize harmful free radicals and reactive oxygen species (ROS), which are implicated in a multitude of disease states, including cancer, cardiovascular disease, and neurodegenerative disorders.[5][6]

The robust antioxidant activity of taxifolin and its derivatives has made them subjects of intense research for therapeutic and nutraceutical applications.[3][4][5] Therefore, a precise and comprehensive assessment of their antioxidant capacity is paramount for researchers, scientists, and drug development professionals. This document provides a detailed, multi-assay protocol designed to deliver a holistic understanding of the antioxidant potential of Taxifolin 7-glucoside.

The rationale for employing multiple assays is grounded in the complexity of antioxidant mechanisms. No single assay can fully capture the multifaceted interactions of an antioxidant with various radical species. By utilizing a panel of assays based on different chemical principles—such as hydrogen atom transfer (HAT) and single electron transfer (SET)—we can construct a more accurate and reliable antioxidant profile. This guide details the protocols for four widely accepted and complementary assays: DPPH, ABTS, FRAP, and ORAC.

Chemical Profile: Taxifolin 7-glucoside

A clear understanding of the test compound is fundamental to any robust analytical protocol.

  • Compound: Taxifolin 7-O-β-D-glucoside

  • Synonyms: (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one[2]

  • Molecular Formula: C₂₁H₂₂O₁₂[2]

  • Molecular Weight: 466.39 g/mol [2]

  • Structure:

    (Image based on structure from PubChem)

The antioxidant capacity of flavonoids like Taxifolin 7-glucoside is intrinsically linked to the arrangement of hydroxyl (-OH) groups on their aromatic rings, which can readily donate hydrogen atoms or electrons to neutralize free radicals.[3][4]

Section 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
1.1. Principle of the DPPH Assay

The DPPH assay is a widely used method based on the single electron transfer (SET) mechanism.[7] It employs a stable free radical, DPPH•, which has a deep violet color in solution with a characteristic absorbance maximum around 517 nm.[8][9] When an antioxidant donates an electron or hydrogen atom to DPPH•, it is reduced to its non-radical form, DPPH-H.[8][9] This reduction results in a stoichiometric loss of the violet color, which is proportional to the concentration and potency of the antioxidant.[8][9]

DPPH_Reaction cluster_reactants Reactants cluster_products Products DPPH_Radical DPPH• (Violet) DPPH_H DPPH-H (Yellow/Colorless) DPPH_Radical->DPPH_H Reduction Antioxidant + Antioxidant (AH) Radical_Antioxidant + Radical (A•) Antioxidant->Radical_Antioxidant Oxidation

Caption: DPPH radical scavenging mechanism.

1.2. Experimental Protocol

A. Reagents and Materials

  • Taxifolin 7-glucoside (high purity)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Ascorbic Acid (Positive Control)

  • Methanol (Spectroscopic grade)

  • 96-well microplates

  • Microplate spectrophotometer capable of reading at 517 nm

  • Calibrated micropipettes

B. Solution Preparation

  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol.[8] This solution is light-sensitive and should be stored in an amber bottle at 4°C. It is highly recommended to prepare this solution fresh daily for optimal performance.[8]

  • Taxifolin 7-glucoside Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve Taxifolin 7-glucoside in methanol. From this stock, prepare a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in methanol.

  • Trolox Standard Stock Solution (e.g., 1 mg/mL): Prepare in the same manner as the test compound. Prepare a similar dilution series for generating a standard curve.

C. Assay Procedure

  • Plate Setup: Pipette 20 µL of each Taxifolin 7-glucoside dilution, standard dilution, and methanol (as a blank/control) into separate wells of a 96-well plate.[7]

  • Reaction Initiation: Add 180-200 µL of the 0.1 mM DPPH working solution to each well.[7] Mix thoroughly using a multichannel pipette.

  • Incubation: Incubate the plate in the dark at room temperature (or 37°C) for 30 minutes.[7][10] The dark incubation is critical to prevent photodegradation of DPPH.

  • Absorbance Measurement: Read the absorbance of each well at 517 nm using a microplate reader.[10]

D. Data Analysis

  • Calculate the percentage of DPPH scavenging activity (% Inhibition): % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Abs_control: Absorbance of the DPPH solution with methanol.

    • Abs_sample: Absorbance of the DPPH solution with the test compound or standard.

  • Determine IC₅₀ Value: Plot the % Inhibition against the concentration of Taxifolin 7-glucoside and the standard. The IC₅₀ value is the concentration required to scavenge 50% of the DPPH radicals and is determined by interpolation from the graph. A lower IC₅₀ value signifies greater antioxidant activity.

  • Express as Trolox Equivalents (TEAC): Alternatively, results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A calibration curve for Trolox is generated, and the antioxidant capacity of the sample is expressed as µmol of Trolox equivalents per gram of sample.

Section 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
2.1. Principle of the ABTS Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). ABTS is oxidized to its radical form, a blue-green chromophore, by a strong oxidizing agent like potassium persulfate.[11] The pre-formed ABTS•⁺ has characteristic absorbance maxima, with the peak at 734 nm being the most commonly used for analysis.[10] In the presence of an antioxidant, the ABTS•⁺ is reduced back to its colorless neutral form.[10] The degree of decolorization is proportional to the antioxidant's concentration and activity. This assay is applicable to both hydrophilic and lipophilic antioxidants.

ABTS_Reaction cluster_generation Radical Generation cluster_scavenging Radical Scavenging ABTS ABTS (Colorless) ABTS_Radical ABTS•+ (Blue-Green) ABTS->ABTS_Radical Oxidation Oxidant + Oxidant (e.g., Persulfate) Reduced_ABTS ABTS (Colorless) ABTS_Radical->Reduced_ABTS Reduction Antioxidant + Antioxidant

Caption: ABTS radical generation and scavenging.

2.2. Experimental Protocol

A. Reagents and Materials

  • Taxifolin 7-glucoside

  • ABTS diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Trolox (Positive Control)

  • Phosphate Buffered Saline (PBS) or Ethanol

  • 96-well microplates

  • Microplate spectrophotometer (734 nm)

B. Solution Preparation

  • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a 7 mM concentration.

  • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a 2.45 mM concentration.

  • ABTS•⁺ Radical Cation Working Solution: Mix the ABTS stock solution and the potassium persulfate solution in equal volumes (1:1 ratio). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[11] This step is crucial for the complete formation of the radical cation.

  • Adjusted ABTS•⁺ Solution: Before the assay, dilute the working solution with methanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm. This ensures a consistent starting point for the assay.

  • Sample and Standard Solutions: Prepare serial dilutions of Taxifolin 7-glucoside and Trolox in the appropriate solvent, similar to the DPPH protocol.

C. Assay Procedure

  • Plate Setup: Add 10-20 µL of each sample or standard dilution to the wells of a 96-well plate.[12]

  • Reaction Initiation: Add 200 µL of the adjusted ABTS•⁺ solution to each well.[12]

  • Incubation: Mix and incubate at room temperature for 2-6 minutes.[12] The reaction is rapid.

  • Absorbance Measurement: Read the absorbance at 734 nm.[12]

D. Data Analysis The data analysis is identical to the DPPH assay. Calculate the percentage of inhibition, determine the IC₅₀ value, and/or express the results in Trolox Equivalent Antioxidant Capacity (TEAC).

Section 3: FRAP (Ferric Reducing Antioxidant Power) Assay
3.1. Principle of the FRAP Assay

The FRAP assay directly measures the total antioxidant power based on the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[13] The assay utilizes a colorless ferric complex with 2,4,6-tripyridyl-s-triazine (TPTZ). At a low pH, antioxidants reduce the Fe³⁺-TPTZ complex to the Fe²⁺-TPTZ form, which results in the formation of an intense blue-colored product.[13] The change in absorbance, measured at 593 nm, is directly proportional to the total reducing power of the antioxidant.[13][14] This is a SET-based method.[10]

FRAP_Reaction cluster_reactants Reactants cluster_products Products Fe3_TPTZ Fe³⁺-TPTZ Complex (Colorless) Fe2_TPTZ Fe²⁺-TPTZ Complex (Intense Blue) Fe3_TPTZ->Fe2_TPTZ Reduction Antioxidant + Antioxidant Oxidized_Antioxidant + Oxidized Antioxidant

Caption: Principle of the FRAP assay.

3.2. Experimental Protocol

A. Reagents and Materials

  • Taxifolin 7-glucoside

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄·7H₂O) or Trolox for standard curve

  • 96-well microplates

  • Microplate spectrophotometer (593 nm)

B. Solution Preparation

  • FRAP Reagent: Prepare fresh daily by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[14] Warm this reagent to 37°C before use.

  • Sample and Standard Solutions: Prepare serial dilutions of Taxifolin 7-glucoside and a standard (FeSO₄ or Trolox) in the appropriate solvent.

C. Assay Procedure

  • Plate Setup: Add 10-20 µL of sample, standard, or blank to the wells.

  • Reaction Initiation: Add 180-200 µL of the pre-warmed FRAP reagent to all wells.

  • Incubation: Incubate at 37°C for approximately 5-10 minutes.[14]

  • Absorbance Measurement: Read the absorbance at 593 nm.[14]

D. Data Analysis

  • Standard Curve: Generate a standard curve by plotting the absorbance at 593 nm against the concentration of the standard (e.g., FeSO₄ or Trolox).

  • Calculate FRAP Value: Using the standard curve, determine the concentration of the standard equivalent to the antioxidant activity of the sample. The results are typically expressed as µM of Fe(II) equivalents or Trolox equivalents per gram of sample.

Section 4: ORAC (Oxygen Radical Absorbance Capacity) Assay
4.1. Principle of the ORAC Assay

The ORAC assay is a hydrogen atom transfer (HAT)-based method that measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation.[6][7] The assay uses a peroxyl radical generator, typically AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), which thermally decomposes to produce peroxyl radicals.[6] These radicals quench the fluorescence of a probe, such as fluorescein. In the presence of an antioxidant, the fluorescent probe is protected from this damage. The decay of fluorescence is monitored over time. The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). A larger AUC indicates higher antioxidant protection.[6]

4.2. Experimental Protocol

A. Reagents and Materials

  • Taxifolin 7-glucoside

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (Standard)

  • Phosphate buffer (75 mM, pH 7.4)

  • Black 96-well microplates (to minimize light scatter)

  • Fluorescence microplate reader with temperature control (Excitation: 485 nm, Emission: 520 nm)

B. Solution Preparation

  • Fluorescein Working Solution: Prepare a stock solution in 75 mM phosphate buffer (pH 7.4) and dilute to the final working concentration.

  • AAPH Solution: Prepare fresh daily by dissolving AAPH in 75 mM phosphate buffer.

  • Sample and Standard Solutions: Prepare serial dilutions of Taxifolin 7-glucoside and Trolox in 75 mM phosphate buffer.

C. Assay Procedure

  • Plate Setup: In a black 96-well plate, pipette 25 µL of each sample, standard, or buffer (blank) into the wells.[15]

  • Add Fluorescein: Add 150 µL of the fluorescein working solution to each well.[15]

  • Pre-incubation: Mix and pre-incubate the plate at 37°C for at least 30 minutes in the plate reader.[15][16]

  • Reaction Initiation: Rapidly add 25 µL of the AAPH solution to each well to initiate the reaction.[15]

  • Fluorescence Measurement: Immediately begin recording the fluorescence every 1-2 minutes for at least 60-120 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[15][16]

D. Data Analysis

  • Calculate Area Under the Curve (AUC): Calculate the AUC for the blank, standards, and samples from the fluorescence decay curves. AUC = (1 + f₁/f₀ + f₂/f₀ + ... + fᵢ/f₀)

    • f₀ is the initial fluorescence reading.

    • fᵢ is the fluorescence reading at time i.

  • Calculate Net AUC: Net AUC = AUC_sample - AUC_blank

  • Standard Curve and ORAC Value: Plot the Net AUC for the Trolox standards against their concentrations to create a standard curve. The ORAC value of Taxifolin 7-glucoside is then calculated from this curve and expressed as µmol of Trolox Equivalents (TE) per gram of sample.[6][15]

Summary of Assay Parameters and Interpretation

A multi-assay approach is critical for a comprehensive evaluation. The results from these four assays will provide a robust profile of the antioxidant capacity of Taxifolin 7-glucoside, covering both electron transfer and hydrogen atom transfer mechanisms.

AssayMechanismPrincipleEndpoint MeasurementStandardTypical Units
DPPH SET/HATRadical ScavengingColorimetric (↓ 517 nm)Trolox, Ascorbic AcidIC₅₀ (µg/mL or µM), TEAC
ABTS SET/HATRadical Cation ScavengingColorimetric (↓ 734 nm)TroloxIC₅₀ (µg/mL or µM), TEAC
FRAP SETMetal Reduction (Fe³⁺→Fe²⁺)Colorimetric (↑ 593 nm)FeSO₄, TroloxµM Fe(II) equiv., TEAC
ORAC HATPeroxyl Radical ScavengingFluorometric (Decay)Troloxµmol TE/g

Interpretation:

  • For DPPH and ABTS , a lower IC₅₀ value indicates stronger antioxidant activity.

  • For FRAP and ORAC , a higher value (in Trolox equivalents) indicates stronger antioxidant activity.

  • Comparing the results across assays provides insight into the compound's dominant mechanism of action. For example, strong performance in FRAP suggests potent electron-donating ability, while high ORAC values indicate efficient hydrogen atom donation to peroxyl radicals.

Experimental_Workflow cluster_assays Parallel Antioxidant Assays node_start node_start node_prep node_prep node_assay node_assay node_data node_data node_end node_end Start Obtain High-Purity Taxifolin 7-glucoside Prep Prepare Stock & Serial Dilutions of Sample and Standards (Trolox) Start->Prep DPPH DPPH Assay (Incubate & Read @ 517 nm) Prep->DPPH ABTS ABTS Assay (Incubate & Read @ 734 nm) Prep->ABTS FRAP FRAP Assay (Incubate & Read @ 593 nm) Prep->FRAP ORAC ORAC Assay (Read Fluorescence Decay) Prep->ORAC Analysis Data Analysis: - Calculate % Inhibition / AUC - Determine IC₅₀ / TEAC values DPPH->Analysis ABTS->Analysis FRAP->Analysis ORAC->Analysis Report Comprehensive Report: - Compare IC₅₀ and TEAC values - Profile antioxidant mechanism Analysis->Report

Caption: General workflow for antioxidant capacity assessment.

References
  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]

  • Roy, S., et al. (2021). Pharmacological basis and new insights of taxifolin: A comprehensive review. Biomedicine & Pharmacotherapy, 142, 112004. doi: 10.1016/j.biopha.2021.112004
  • Zen-Bio, Inc. (2021). ORAC Antioxidant Assay Kit. Retrieved from [Link]

  • Wang, Y., et al. (2023). An insight into novel therapeutic potentials of taxifolin. Frontiers in Pharmacology, 14, 1183229. doi: 10.3389/fphar.2023.1183229
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • Minarti, et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. E3S Web of Conferences, 503, 07005. doi: 10.1051/e3sconf/202450307005
  • Wang, Y., et al. (2023). An insight into novel therapeutic potentials of taxifolin. Frontiers in Pharmacology, 14. Published 2023 May 12. doi:10.3389/fphar.2023.1183229
  • Wen, L., et al. (2021). Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship. Oxidative Medicine and Cellular Longevity, 2021, 6617238. doi: 10.1155/2021/6617238
  • Chemsrc. (2025). Taxifolin 7-O-β-D-glucoside. Retrieved from [Link]

  • Tsvetkov, P. O., et al. (2021). Comparison of Antioxidant Properties of a Conjugate of Taxifolin with Glyoxylic Acid and Selected Flavonoids. Antioxidants, 10(10), 1599.
  • Gulcin, I., et al. (2015). Antioxidant activity of taxifolin: an activity-structure relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 113-120. doi: 10.3109/14756366.2015.1057723
  • Gulcin, I., et al. (2015). Antioxidant activity of taxifolin: An activity-structure relationship. ResearchGate. Retrieved from [Link]

  • Adluri, P. K., & Thirunavukkarasu, C. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa.
  • Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of "Antioxidant Power": The FRAP Assay. Analytical Biochemistry, 239(1), 70-76.
  • Zhang, H., et al. (2011). Analysis of the Antioxidant Capacities of Flavonoids under Different Spectrophotometric Assays Using Cyclic Voltammetry and Density Functional Theory. Journal of Agricultural and Food Chemistry, 59(19), 10429-10437.
  • Lee, S., et al. (2022). Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants. Foods, 11(15), 2337.
  • Active Concepts LLC. (2015). Oxygen Radical Absorbance Capacity (ORAC) Assay. Retrieved from [Link]

  • Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237.
  • Pereira, C., et al. (2022). Antioxidant Activity, Total Phenolic Content and Total Flavonoid Content in Sweet Chestnut (Castanea sativa Mill.) Cultivars Grown in Northwest Spain under Different Environmental Conditions. Plants, 11(21), 2968.
  • Saeidnia, S., et al. (2011). Antioxidant Activity of some Medicinal Species using FRAP Assay. Journal of Medicinal Plants, 10(37), 55-62.
  • Lucas-Abellán, C., et al. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. Antioxidants, 13(2), 213.
  • López-Alarcón, C., & Lissi, E. (2006). A novel and simple polyphasic antioxidant assay using a single reagent: the 'reducing power' assay. Biological Research, 39(4), 679-688.
  • MatCo. (n.d.). Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). Retrieved from [Link]

  • Prior, R. L., et al. (2003). Assays for hydrophilic and lipophilic antioxidant capacity (oxygen radical absorbance capacity (ORAC(FL))) of plasma and other biological and food samples. Journal of Agricultural and Food Chemistry, 51(11), 3273-3279.
  • Blois, M. S. (1958). Antioxidant Determinations by the Use of a Stable Free Radical.
  • Nasution, S. L., et al. (2022). Determination of Total Flavonoid Level and Antioxidant Activity of Ethyl Acetate Fraction of Mangkokan Leaf Extract (Nothopanax scutellarium [Burm.f] Merr.). Open Access Macedonian Journal of Medical Sciences, 10(A), 1001-1005.
  • Jayakumar, T., et al. (2016). Evaluation of the Antioxidant Activity of Aqueous and Methanol Extracts of Pleurotus ostreatus in Different Growth Stages. Frontiers in Microbiology, 7, 1148.
  • Brunswick Laboratories. (n.d.). Determining ORAC. Retrieved from [Link]

  • Ilyasov, I. R., et al. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. International Journal of Molecular Sciences, 21(3), 1131.
  • Wikipedia. (n.d.). Taxifolin. Retrieved from [Link]

  • PubChem. (n.d.). Taxifolin-7-o-.beta-d-glucopyranoside. Retrieved from [Link]

Sources

Advanced Application Note: In Vivo Experimental Design for Taxifolin 7-Glucoside (T7G)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Taxifolin 7-glucoside (T7G), also known as Dihydroquercetin 7-glucoside, represents a glycosylated derivative of the flavanonol Taxifolin. While Taxifolin (the aglycone) exhibits potent antioxidant and anti-inflammatory properties via Nrf2/HO-1 modulation, its clinical utility is often hampered by poor aqueous solubility and rapid metabolism.

The Strategic Advantage of T7G: T7G offers a distinct pharmacokinetic profile compared to its aglycone. The glucoside moiety significantly enhances aqueous solubility, potentially altering the absorption window and metabolic stability. However, designing in vivo experiments for T7G requires a critical understanding of its metabolic fate: T7G acts primarily as a prodrug. Upon oral administration, it is subject to hydrolysis (via Lactase Phlorizin Hydrolase or gut microbiota) to release the bioactive Taxifolin.

Application Note Scope: This guide provides a self-validating experimental framework. It moves beyond simple administration to rigorous validation of exposure (PK) followed by a mechanistic efficacy study in acute liver injury.

Pre-Clinical Formulation Strategy

Unlike the aglycone, T7G allows for more flexible formulation. However, avoiding precipitation in the gut lumen is critical for consistent bioavailability.

Protocol A: High-Solubility Vehicle (Recommended for IV/IP)

Target Concentration: 2.5 mg/mL (Clear Solution)[1]

ComponentPercentage (v/v)Function
DMSO 10%Co-solvent for initial solubilization
SBE-β-CD (20% w/v) 90%Solubilizing agent (Sulfobutyl ether-beta-cyclodextrin)

Preparation Steps:

  • Dissolve T7G stock powder in 100% DMSO to reach 25 mg/mL.

  • Separately, prepare a 20% (w/v) solution of SBE-β-CD in 0.9% Saline.

  • Slowly add the DMSO stock (10%) to the Cyclodextrin solution (90%) under constant vortexing.

  • Validation: The solution must remain clear. If turbidity occurs, sonicate at 37°C for 5 minutes. Filter sterilize (0.22 µm) before injection.

Protocol B: Oral Suspension (Standard for PO)

Target Concentration: 5 - 10 mg/mL[1]

  • Vehicle: 0.5% Carboxymethylcellulose (CMC-Na) in water.

  • Method: Triturate T7G powder with a small volume of vehicle to form a smooth paste before adding the remaining volume. Maintain constant stirring during dosing.

Module 1: Pharmacokinetic (PK) Profiling

The "Self-Validating" Step: Do not proceed to efficacy without proving exposure.

Objective: Determine the conversion rate of T7G to Taxifolin and the absolute bioavailability.

Experimental Design
  • Species: Sprague-Dawley Rats (Male, 200-250g), n=6 per group.

  • Groups:

    • IV Group: T7G (5 mg/kg)

    • PO Group: T7G (50 mg/kg)

  • Sampling: Jugular vein cannulation or retro-orbital bleed.

Sampling Schedule & Bioanalysis
Timepoint (h)ActionAnalyte Focus
0 (Pre-dose) Baseline BlankInterference check
0.08, 0.25, 0.5 Absorption PhaseT7G (Intact glucoside)
1, 2, 4, 8, 12, 24 Elimination PhaseTaxifolin (Aglycone) + Conjugates

Critical Analytical Note: Most T7G will be hydrolyzed to Taxifolin. Therefore, your LC-MS/MS method must monitor two transitions:

  • Parent (T7G): Monitor for intact glucoside (often low in plasma).

  • Metabolite (Taxifolin): Essential.[2] You must treat plasma samples with β-glucuronidase/sulfatase prior to extraction to measure "Total Taxifolin." Without this enzymatic hydrolysis step, you will underestimate exposure by >90% due to rapid Phase II metabolism.

Module 2: Efficacy Study - Acute Hepatoprotection

Case Study: CCl4-Induced Liver Injury Model

Rationale: Taxifolin is a known hepatoprotectant.[3] This model validates if T7G delivers sufficient active aglycone to the liver to prevent oxidative damage.

Workflow Visualization

The following diagram outlines the temporal logic of the experiment, ensuring the drug is "on board" before the toxic insult (Prophylactic Design).

ExperimentalWorkflow Acclimatization Acclimatization (7 Days) PreTreat Pre-Treatment Phase (Days 1-7) T7G Dosing (PO) Acclimatization->PreTreat Induction Injury Induction (Day 7, 2h post-dose) CCl4 Injection (IP) PreTreat->Induction Sacrifice Sacrifice & Collection (Day 8, 24h post-CCl4) Induction->Sacrifice Analysis Downstream Analysis (Serum & Tissue) Sacrifice->Analysis

Figure 1: Prophylactic experimental timeline for T7G evaluation in CCl4-induced hepatotoxicity.

Detailed Protocol

1. Animal Grouping (n=8-10/group):

  • Control: Vehicle PO + Olive Oil IP.

  • Model: Vehicle PO + CCl4 IP.

  • Positive Control: Silymarin (100 mg/kg PO) + CCl4 IP.

  • Low Dose T7G: 20 mg/kg PO + CCl4 IP.

  • High Dose T7G: 50 mg/kg PO + CCl4 IP.

2. Dosing Regimen:

  • Administer T7G once daily for 7 consecutive days.

  • On Day 7, 2 hours after the final T7G dose, administer CCl4 (0.2% in olive oil, 10 mL/kg IP).

3. Endpoints & Success Criteria:

Endpoint CategorySpecific MarkersExpected Outcome (If Effective)
Serum Biochemistry ALT, AST, LDHSignificant reduction vs. Model Group
Oxidative Stress (Liver) MDA (Lipid Peroxidation)Reduction
SOD, GSH, CATPreservation/Restoration of levels
Histopathology H&E StainingReduced necrosis and inflammatory infiltration
Molecular Mechanism Nrf2 (Nuclear), HO-1Upregulation (Western Blot/IHC)

Module 3: Mechanism of Action (MOA)

Causality Analysis

To publish high-impact work, you must link the phenotypic observation (reduced liver damage) to a molecular event. T7G (via Taxifolin) acts as a dual-regulator: activating the antioxidant Nrf2 pathway while suppressing the inflammatory NF-κB pathway.

MOA_Pathway T7G T7G (Prodrug) Taxifolin Taxifolin (Active Aglycone) T7G->Taxifolin Hydrolysis Keap1 Keap1-Nrf2 Complex (Cytosol) Taxifolin->Keap1 Inhibits/Dissociates IKK IKK Activation Taxifolin->IKK Inhibits ROS ROS / Oxidative Stress (CCl4 Induced) ROS->IKK Activates Nrf2_Nuc Nrf2 Translocation (Nucleus) Keap1->Nrf2_Nuc ARE ARE Binding Nrf2_Nuc->ARE Enzymes HO-1, NQO1, SOD (Cytoprotection) ARE->Enzymes Enzymes->ROS Scavenges IkB IkB Degradation IKK->IkB NFkB NF-κB (p65) Nuclear Entry IkB->NFkB Cytokines TNF-α, IL-1β, IL-6 (Inflammation) NFkB->Cytokines

Figure 2: Dual regulatory mechanism of Taxifolin 7-glucoside involving Nrf2 activation and NF-κB suppression.[4][5]

References

  • Sun, X., et al. (2019). Comparative Pharmacokinetic Study of Taxifolin after Oral Administration of Fructus Polygoni Orientalis Extract. Evidence-Based Complementary and Alternative Medicine . Retrieved from [Link]

  • Ahsan, A., et al. (2022).[1][6] Hepatoprotective effect of taxifolin on cyclophosphamide-induced oxidative stress, inflammation, and apoptosis in mice: Involvement of Nrf2/HO-1 signaling. Biomedicine & Pharmacotherapy .[5][7] Retrieved from [Link]

  • Liu, Y., et al. (2017). Taxifolin Activates the Nrf2 Anti-Oxidative Stress Pathway in Mouse Skin Epidermal JB6 P+ Cells. International Journal of Molecular Sciences . Retrieved from [Link]

  • Manigandan, K., et al. (2015). Taxifolin curbs NF-κB-mediated Wnt/β-catenin signaling via up-regulating Nrf2 pathway in experimental colon carcinogenesis.[5] Biochimie . Retrieved from [Link]

Sources

Application Notes & Protocols: Taxifolin 7-Glucoside in Advanced Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Taxifolin 7-glucoside, a glycosylated flavonoid derived from the potent antioxidant taxifolin (dihydroquercetin), is emerging as a formidable multi-functional active ingredient in the cosmetic industry. Its enhanced water solubility and stability over its aglycone counterpart make it a highly desirable compound for sophisticated skincare formulations. This document provides a comprehensive technical guide on the application of Taxifolin 7-glucoside, detailing its mechanisms of action, formulation considerations, and robust protocols for efficacy and safety validation. The core benefits—antioxidant, anti-inflammatory, and skin brightening—are explored through a scientific lens, offering researchers and formulators the foundational knowledge to harness its full potential.

Introduction to Taxifolin 7-Glucoside

Taxifolin 7-O-β-D-glucoside is a natural flavonoid found in various plants.[1][2] It consists of the flavanonol taxifolin (also known as dihydroquercetin) linked to a glucose molecule at the 7-hydroxyl position.[3][4] This glycosylation significantly improves the molecule's stability and water solubility, overcoming a common formulation challenge associated with the aglycone form, taxifolin. Found in plants like Scutellaria baicalensis, it is believed to play a role in defending the plant against pathogens and UV radiation.[1][2] In cosmetic science, these inherent protective properties are leveraged to shield the skin from environmental aggressors, mitigate signs of aging, and promote an even skin tone.[4][5] Its parent compound, taxifolin, is well-documented for its potent biological activities, including antioxidant, anti-inflammatory, and skin-protective effects.[6][7][8][9]

Core Mechanisms of Action in Cutaneous Biology

Taxifolin 7-glucoside exerts its benefits on the skin through several interconnected biochemical pathways.

Potent Antioxidant Activity & Oxidative Stress Reduction

Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the skin's antioxidant defenses, is a primary driver of intrinsic and extrinsic aging.[8] Taxifolin and its glycosides are powerful antioxidants that can neutralize these damaging free radicals.[4][10][11][12]

Causality of Action: The antioxidant capacity of taxifolin is attributed to its chemical structure, particularly the hydroxyl groups on its B-ring, which can donate hydrogen atoms to stabilize free radicals.[12][13] This action interrupts the chain reactions of oxidation that lead to cellular damage, protecting vital structures like collagen, elastin, and cellular DNA.[5] Studies have shown taxifolin to have marked radical scavenging and metal-chelating activities.[12]

Antioxidant_Mechanism cluster_0 cluster_1 ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, •OH) T7G Taxifolin 7-Glucoside CellularDamage Cellular Damage (Lipid Peroxidation, DNA Damage, Collagen Degradation) ROS->CellularDamage Causes Neutralized Stabilized Molecule & Oxidized T7G T7G->Neutralized Donates H+ to neutralize ROS

Caption: Antioxidant mechanism of Taxifolin 7-Glucoside.

Broad-Spectrum Anti-inflammatory Modulation

Chronic inflammation ("inflammaging") accelerates skin aging and exacerbates conditions like erythema and sensitivity. Taxifolin has demonstrated significant anti-inflammatory properties by modulating key signaling pathways.[6][7][8][10]

Causality of Action: Taxifolin can suppress inflammatory responses by inhibiting the activation of pro-inflammatory pathways like NF-κB and the TXNIP-NLRP3 inflammasome axis.[10] This leads to a downstream reduction in the production of inflammatory mediators such as TNF-α and various interleukins (e.g., IL-6), thereby calming irritated skin and reducing redness.[10] Its ability to inhibit interferon-γ-induced ICAM-1 expression in keratinocytes further suggests its potential in managing inflammatory skin conditions.[8][14]

Anti_Inflammatory_Pathway Stressors Inflammatory Stressors (UV, Pollutants, Pathogens) NFkB NF-κB Pathway Stressors->NFkB Activates NLRP3 NLRP3 Inflammasome Stressors->NLRP3 Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) NFkB->Cytokines Promotes Production NLRP3->Cytokines Promotes Production T7G Taxifolin 7-Glucoside T7G->NFkB Inhibits T7G->NLRP3 Inhibits Inflammation Visible Skin Inflammation (Erythema, Irritation) Cytokines->Inflammation Causes

Caption: Anti-inflammatory action of Taxifolin 7-Glucoside.

Hyperpigmentation Control via Tyrosinase Inhibition

Skin hyperpigmentation, such as age spots and melasma, results from the overproduction of melanin. The key regulatory enzyme in this process is tyrosinase.[15] Flavonoids are well-known for their ability to inhibit this enzyme.

Causality of Action: Taxifolin and its glycosides can inhibit tyrosinase activity, thereby reducing the rate of melanin synthesis.[8][14] The mechanism often involves chelating the copper ions within the enzyme's active site, rendering it inactive. By slowing down the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, Taxifolin 7-glucoside helps prevent the formation of excess melanin, leading to a brighter and more even complexion.[15] While glycosylation can sometimes reduce the inhibitory activity of flavonoids, the improved stability and bioavailability of the glucoside form can provide a more sustained effect.[16]

Formulation & Stability Guidelines

Incorporating Taxifolin 7-glucoside effectively requires an understanding of its physicochemical properties.

ParameterGuideline / ObservationRationale & Justification
Recommended Use Level 0.1% - 2.0% (w/w)Based on efficacy data of the aglycone, taxifolin, which has shown effects in the 1-3% range.[9][17] The glucoside may be effective at lower concentrations due to improved bioavailability. Start with lower concentrations and optimize based on in-vitro testing.
pH of Final Formulation 4.5 - 6.5Taxifolin derivatives show better stability in slightly acidic conditions. This pH range is also compatible with the natural pH of the skin, minimizing potential for irritation.[18]
Solubility Water, Glycols (e.g., Propylene Glycol, Butylene Glycol)The glucose moiety enhances aqueous solubility compared to taxifolin. Use of glycols can further aid in solubilization and act as penetration enhancers.
Stability Sensitive to high temperatures and prolonged UV exposure.To maintain chemical integrity, add Taxifolin 7-glucoside during the cool-down phase of emulsion manufacturing (<40°C). Use opaque or UV-protective packaging. A study on a taxifolin derivative showed ~93% remaining in a cream formulation after 12 weeks at 25°C.[18]
Compatibility Good compatibility with common humectants, emulsifiers, and thickeners. Synergistic antioxidant effects with Vitamins C & E.No major incompatibilities are reported. Combining with other antioxidants can provide broader-spectrum protection against oxidative stress.

Efficacy and Safety Evaluation: Standardized Protocols

Validation of a cosmetic formulation containing Taxifolin 7-glucoside requires robust, reproducible testing. The following protocols are standard in the industry for substantiating key performance claims.

Protocol 1: In-Vitro Antioxidant Capacity (DPPH Radical Scavenging Assay)

This assay quantifies the ability of an ingredient to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl), a standard and rapid method for assessing antioxidant activity.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of Taxifolin 7-glucoside in an appropriate solvent (e.g., ethanol or water).

    • Prepare a 0.1 mM solution of DPPH in ethanol. This solution should be freshly made and kept in the dark.

    • Prepare a stock solution of a positive control, such as Ascorbic Acid or Trolox, at 1 mg/mL.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of serial dilutions of the Taxifolin 7-glucoside solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

    • Prepare wells for the positive control with the same serial dilutions.

    • Prepare a blank well containing 100 µL of DPPH and 100 µL of the solvent.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition & Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals) by plotting the inhibition percentage against the concentration. A lower IC50 value indicates higher antioxidant activity.

Protocol 2: In-Vitro Tyrosinase Inhibition Assay

This protocol measures the ability of Taxifolin 7-glucoside to inhibit mushroom tyrosinase, a common model for human tyrosinase, providing a direct measure of its skin-brightening potential.[15]

Methodology:

  • Preparation of Reagents:

    • Enzyme: Prepare a solution of mushroom tyrosinase (e.g., 1000 U/mL) in phosphate buffer (pH 6.8).

    • Substrate: Prepare a 2 mM solution of L-Tyrosine in phosphate buffer.

    • Test Compound: Prepare serial dilutions of Taxifolin 7-glucoside (e.g., 500, 250, 125, 62.5 µg/mL) in phosphate buffer.

    • Positive Control: Prepare serial dilutions of Kojic Acid, a known tyrosinase inhibitor.

  • Assay Procedure:

    • In a 96-well plate, add 40 µL of the test compound or positive control dilutions to respective wells.

    • Add 80 µL of the L-Tyrosine substrate solution to all wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 40 µL of the tyrosinase enzyme solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.

  • Data Acquisition & Analysis:

    • Measure the absorbance at 492 nm, which corresponds to the formation of dopachrome.[19]

    • Calculate the percentage of tyrosinase inhibition: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 (where Abs_control is the absorbance of the reaction without an inhibitor).

    • Determine the IC50 value. A lower IC50 indicates a more potent inhibitor.

Protocol 3: In-Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD TG 439)

This is a validated, animal-free method to assess the skin irritation potential of a cosmetic formulation.[20][21][22] It uses a 3D tissue model that mimics the human epidermis.[23][24]

OECD_439_Workflow Start Start: Reconstructed Human Epidermis (RhE) Tissues PreIncubate 1. Pre-incubation of Tissues Start->PreIncubate Application 2. Topical Application of Test Formulation PreIncubate->Application Incubation 3. Incubation Period (e.g., 60 minutes) Application->Incubation Rinse 4. Rinse and Blot Tissues Incubation->Rinse PostIncubate 5. Post-incubation in Fresh Medium (e.g., 42 hours) Rinse->PostIncubate MTT 6. MTT Assay (Incubate with MTT reagent for 3 hours) PostIncubate->MTT Extraction 7. Formazan Extraction (e.g., with Isopropanol) MTT->Extraction Readout 8. Measure Absorbance (OD at 570 nm) Extraction->Readout Analysis 9. Calculate % Cell Viability vs. Negative Control Readout->Analysis Classification 10. Classify Irritation Potential (Irritant if Viability ≤ 50%) Analysis->Classification

Caption: Workflow for the OECD TG 439 Skin Irritation Test.

Methodology:

  • Tissue Preparation: Commercially available RhE tissue models (e.g., EpiDerm™, SkinEthic™ RHE) are pre-incubated in maintenance medium according to the manufacturer's instructions.

  • Application of Test Material: A defined amount of the cosmetic formulation containing Taxifolin 7-glucoside is applied topically to the surface of the RhE tissue. A negative control (e.g., Phosphate-Buffered Saline) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) are run in parallel.

  • Exposure and Post-Exposure: The tissues are exposed to the test material for a specified time (e.g., 60 minutes) and then thoroughly rinsed. Following rinsing, the tissues are transferred to fresh medium and incubated for a longer period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Viability Assessment (MTT Assay):

    • Tissues are transferred to a medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Viable cells in the tissue reduce the yellow MTT to a blue formazan salt.

    • The formazan is then extracted from the tissue using a solvent (e.g., isopropanol).

  • Data Analysis:

    • The optical density of the extracted formazan is measured spectrophotometrically (e.g., at 570 nm).

    • The viability of the treated tissue is expressed as a percentage relative to the negative control.

    • Classification: According to UN GHS criteria, if the mean tissue viability is ≤ 50%, the material is classified as an irritant (Category 2). If viability is > 50%, it is considered non-irritating.

Conclusion

Taxifolin 7-glucoside represents a scientifically-backed, multi-functional active for cosmetic formulations. Its well-defined mechanisms of action—combating oxidative stress, mitigating inflammation, and inhibiting melanogenesis—directly address key consumer demands for anti-aging and skin-brightening products. By leveraging its improved solubility and stability, and by validating formulations with the robust protocols outlined herein, researchers and developers can create safe, effective, and innovative skincare solutions that deliver tangible benefits.

References

  • MySkinRecipes. Taxifolin 7-O-rhamnoside. [Link]

  • Sino LifeScience. (2022). Taxifolin: the next promising ingredient for skin care?. [Link]

  • Chemsrc. Taxifolin 7-O-β-D-glucoside | CAS#:14292-40-1. [Link]

  • ResearchGate. (2021). Taxifolin as a Promising Ingredient of Cosmetics for Adult Skin. [Link]

  • MDPI. (2024). Exploring the Protective Effects of Taxifolin in Cardiovascular Health: A Comprehensive Review. [Link]

  • ROBIOS Company. Cosmetic industry. [Link]

  • Sun, Y., et al. (2023). An insight into novel therapeutic potentials of taxifolin. Frontiers in Pharmacology. [Link]

  • MDPI. (2021). Taxifolin as a Promising Ingredient of Cosmetics for Adult Skin. [Link]

  • Kaszuba-Zwoińska, J., et al. (2021). Taxifolin as a Promising Ingredient of Cosmetics for Adult Skin. Cosmetics. [Link]

  • Kaszuba-Zwoińska, J., et al. (2021). Taxifolin as a Promising Ingredient of Cosmetics for Adult Skin. PubMed. [Link]

  • An, S. M., et al. (2015). Effect of taxifolin glycoside on atopic dermatitis-like skin lesions in NC/Nga mice. Clinical and Experimental Dermatology. [Link]

  • Blue California. (2024). Blue California Publishes Research on the Protective Effects of Taxifolin, a Bioactive Plant Flavonoid. [Link]

  • National Center for Biotechnology Information. Taxifolin 7-glucoside. PubChem Compound Database. [Link]

  • American Chemical Society. (2018). Discovery of a Highly Potent Tyrosinase Inhibitor, Luteolin 5-O-β-d-Glucopyranoside, Isolated from Cirsium japonicum var. maack. [Link]

  • An, H. J., et al. (2019). Physical and Chemical Stability of Formulations Loaded with Taxifolin Tetra-octanoate. Chemical and Pharmaceutical Bulletin. [Link]

  • Topal, F., et al. (2016). Antioxidant activity of taxifolin: an activity–structure relationship. Taylor & Francis Online. [Link]

  • Topal, F., et al. (2016). Antioxidant activity of taxifolin: An activity-structure relationship. ResearchGate. [Link]

  • ResearchGate. (2018). Discovery of a Highly Potent Tyrosinase Inhibitor, Luteolin 5- O -β- d -Glucopyranoside, Isolated from Cirsium japonicum var. maackii (Maxim.) Matsum., Korean Thistle: Kinetics and Computational Molecular Docking Simulation. [Link]

  • OECD. (2013). OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. [Link]

  • Okhapkin, M. B., et al. (2021). Comparison of Antioxidant Properties of a Conjugate of Taxifolin with Glyoxylic Acid and Selected Flavonoids. PMC - NIH. [Link]

  • D'Mello, S. A. A., et al. (2021). Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021. International Journal of Molecular Sciences. [Link]

  • Active Concepts. (2023). Tyrosinase Inhibition Assay. [Link]

  • MatTek Corporation. Skin Irritation Test (SIT) OECD TG 439. [Link]

  • Mtoz Biolabs. Taxifolin-7-O-Rhamnoside Analysis Service. [Link]

  • Journal of Drug Delivery and Therapeutics. (2023). Review on, Biosynthesis, Isolation, Analytical Techniques, and Pharmacological Activities of Taxifolin. [Link]

  • SenzaGen. Skin irritation: OECD TG 439. [Link]

  • Nucro-Technics. (2024). OECD 439: In Vitro Skin Irritation (RHE Test Method). [Link]

  • Jantrawut, P., et al. (2017). Molecular Docking Studies and Anti-Tyrosinase Activity of Thai Mango Seed Kernel Extract. International Journal of Cosmetic Science. [Link]

  • Eurofins. Human Skin Model Test: In Vitro Skin Irritation. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Taxifolin 7-Glucoside Solubility for In Vitro Studies

Author: BenchChem Technical Support Team. Date: February 2026

From the Senior Application Scientist's Desk:

Welcome, researchers. Taxifolin 7-glucoside, a potent flavonoid with significant therapeutic potential, presents a common yet critical hurdle in the laboratory: poor aqueous solubility. This limitation can compromise the accuracy and reproducibility of in vitro studies, leading to misleading dose-response curves and unreliable data. The glycoside moiety is intended to improve upon the solubility of its aglycone, taxifolin (also known as dihydroquercetin), yet challenges persist, particularly at the concentrations required for robust biological assays.[1][2]

This guide is structured to address these challenges head-on. We will move from foundational knowledge to advanced troubleshooting, providing not just protocols, but the scientific rationale behind them. Our goal is to equip you with the knowledge to maintain the integrity of your experiments by ensuring your compound remains in solution and bioavailable to your cells.

Part 1: Frequently Asked Questions - Understanding the Challenge

This section addresses the most common initial questions regarding the properties of taxifolin 7-glucoside and the implications of its solubility.

Q1: What are the basic physicochemical properties of Taxifolin 7-glucoside?

Taxifolin 7-glucoside (Molecular Formula: C21H22O12, Molecular Weight: 466.39 g/mol ) is a flavonoid glycoside.[3][4] The addition of a glucose molecule to the taxifolin aglycone generally increases water solubility compared to the parent compound.[1] However, its solubility in aqueous solutions like cell culture media is still limited, a characteristic common among many plant-derived polyphenols. Its parent compound, taxifolin, is known to be a weak acid and is only marginally soluble in water.

Q2: Why is poor solubility a major problem for in vitro assays?

The core issue is that only dissolved compound molecules can interact with cells to elicit a biological response. If your compound precipitates out of the cell culture medium, several problems arise:

  • Inaccurate Dosing: The actual concentration of the compound exposed to the cells is unknown and significantly lower than the nominal concentration you prepared.[5]

  • High Data Variability: The amount of precipitation can vary between wells, leading to inconsistent and non-reproducible results.

  • Physical Interference: Precipitates can be mistaken for microbial contamination, interfere with optical readings in plate-based assays, and may even cause physical stress or damage to cells.

  • "Spring and Parachute" Effect: Sometimes, a compound may initially dissolve but then crash out of solution over time, an effect known as the "spring and parachute," making time-course experiments particularly unreliable.[6]

Q3: My initial stock is in DMSO, but it precipitates when diluted in media. What's happening?

This is a classic example of solvent-shifting precipitation . Taxifolin 7-glucoside is readily soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO). However, when you introduce a small volume of this DMSO stock into a large volume of aqueous cell culture medium, the solvent environment abruptly changes. The compound, no longer supported by the DMSO, cannot stay dissolved in the now predominantly aqueous environment and precipitates.[5] Managing this transition is key to successful experiments.

Part 2: Troubleshooting & Experimental Protocols

Encountering precipitation is not a dead end. It is a signal to refine your solubilization strategy. This section provides a logical workflow and detailed protocols to overcome this issue.

Initial Troubleshooting Workflow

When you observe precipitation after adding your stock solution to the culture medium, follow this decision-making process.

G start Precipitation Observed in Cell Culture Medium check_dmso Step 1: Verify Final Solvent Concentration start->check_dmso dmso_ok Is final DMSO concentration ≤ 0.5% (ideally ≤ 0.1%)? check_dmso->dmso_ok reduce_dmso Action: Lower stock concentration to reduce DMSO volume added. dmso_ok->reduce_dmso No intermediate Step 2: Use Intermediate Aqueous Dilutions dmso_ok->intermediate Yes reduce_dmso->start Re-test protocol_intermediate Action: Perform serial dilutions in serum-free medium before adding to cells. intermediate->protocol_intermediate Yes advanced Step 3: Employ Advanced Solubilization Methods intermediate->advanced No protocol_intermediate->advanced Still Precipitates cosolvent Option A: Use a Co-Solvent System advanced->cosolvent cyclodextrin Option B: Use Cyclodextrins advanced->cyclodextrin G cluster_0 Inclusion Complex Formation cluster_1 Water-Soluble Complex CD SBE-β-CD (Hydrophilic Exterior) Complex Soluble Complex CD->Complex Drug Taxifolin 7-glucoside (Hydrophobic) Drug->Complex Drug_in T7G

Caption: Cyclodextrin encapsulates the compound, increasing solubility.

  • Methodology (adapted from vendor protocols): [7] 1. Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline or serum-free medium. To do this, dissolve 2 g of SBE-β-CD powder in a final volume of 10 mL of liquid. Ensure it dissolves completely. This solution can be stored at 4°C for about one week. [7] 2. Prepare DMSO Stock: Prepare a concentrated stock of Taxifolin 7-glucoside in DMSO (e.g., 25 mg/mL). 3. Combine: Add 100 µL of the DMSO stock to 900 µL of the 20% SBE-β-CD solution. 4. Mix: Vortex thoroughly until the solution is completely clear. The final concentration will be 2.5 mg/mL (5.36 mM) in a vehicle of 10% DMSO and 18% SBE-β-CD. 5. This clear, highly concentrated solution can now be further diluted into your cell culture medium to achieve the desired final concentrations with a minimal final solvent percentage.

Part 3: Data Summary & Stability Considerations

Comparison of Solubilization Strategies
MethodVehicle ComponentsAchievable Conc.AdvantagesDisadvantages & Considerations
Standard DMSO Stock DMSO>10 mMSimple, fast, widely used.High risk of precipitation in media; potential for DMSO cytotoxicity. [8]
Co-Solvent System DMSO, PEG300, Tween-80~2.5 mg/mL (5.4 mM) [7]Improved stability in aqueous solutions.More complex preparation; potential for solvent effects on cell physiology. [9][10]
Cyclodextrin Inclusion DMSO, SBE-β-CD≥2.5 mg/mL (5.4 mM) [7]Yields a clear aqueous solution; significantly improves solubility and bioavailability. [11][12]Requires purchasing cyclodextrin; potential for CD to interact with cell membranes at high concentrations.
Stability and Storage FAQs

Q4: How stable is Taxifolin 7-glucoside in solution? Taxifolin and its derivatives are sensitive to several factors. They are particularly unstable under alkaline (high pH) conditions, which can cause rapid degradation. [13]They are also known to be thermolabile (sensitive to heat) and can be degraded by humidity. [13]It is crucial to protect solutions from light and store them at appropriate low temperatures.

Q5: What is the absolute maximum concentration of DMSO I should use in my cell culture? While this is cell-line dependent, a general rule is to keep the final concentration of DMSO below 0.5%, and for many sensitive cell lines, below 0.1%. [8]Concentrations above 1-2% are often cytotoxic. [8]Always perform a dose-response curve for your specific cell line with the DMSO vehicle alone to determine its tolerance.

Q6: Can I adjust the pH of the medium to increase solubility? While increasing pH can deprotonate the phenolic groups of flavonoids and increase water solubility, this is not recommended for taxifolin derivatives. Taxifolin is extremely unstable under alkaline conditions and will rapidly degrade. [13]Furthermore, cell culture media are strongly buffered and attempting to alter their pH can have detrimental effects on cell health.

References

  • Silva, C., et al. (2020). Taxifolin stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC–ESI-MS monitoring. National Center for Biotechnology Information. Available at: [Link]

  • Review on, Biosynthesis, Isolation, Analytical Techniques, and Pharmacological Activities of Taxifolin. (2025). Advances in Pharmacology and Pharmacy. Available at: [Link]

  • Request PDF. (2025). Enhancement of solubility, antioxidant ability and bioavailability of taxifolin nanoparticles by liquid antisolvent precipitation technique. ResearchGate. Available at: [Link]

  • Taxifolin 7-O-β-D-glucoside | CAS#:14292-40-1. (n.d.). Chemsrc. Retrieved February 4, 2026, from [Link]

  • Zhang, L., et al. (2020). Advances on the in Vivo and in Vitro Glycosylations of Flavonoids. PubMed. Available at: [Link]

  • Bonino, C. A., et al. (2021). Exploring Taxifolin Polymorphs: Insights on Hydrate and Anhydrous Forms. MDPI. Available at: [Link]

  • Request PDF. (2025). The high water solubility of inclusion complex of taxifolin-γ-CD prepared and characterized by the emulsion solvent evaporation and the freeze drying combination method. ResearchGate. Available at: [Link]

  • Boosting the Solubility and Bioactivity of Flavonoids in Nontoxic Betaine-Based Natural Eutectic Solvents. (2025). ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Taxifolin. (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]

  • Rolnik, K., & Oganesyan, E. (2022). Solubility Enhancement of Dihydroquercetin via “Green” Phase Modification. MDPI. Available at: [Link]

  • Enhancement of Solubility and Antioxidant Activity of Some Flavonoids Based on the Inclusion Complexation with Sulfobutylether β-Cyclodextrin. (n.d.). SciSpace. Retrieved February 4, 2026, from [Link]

  • Lin, Y.-K., et al. (2019). Physical and Chemical Stability of Formulations Loaded with Taxifolin Tetra-octanoate. PubMed. Available at: [Link]

  • Taxifolin: Approaches to Increase Water Solubility and Bioavailability. (2025). PubMed. Available at: [Link]

  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound. (n.d.). Google Patents.
  • Taxifolin 7-glucoside. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

  • How can I prepare a stock and working solution for in vitro antimalarial activities of crude plant extracts? (2018). ResearchGate. Available at: [Link]

  • Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. (n.d.). Research Journal of Pharmacognosy. Retrieved February 4, 2026, from [Link]

  • Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. (2025). MDPI. Available at: [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell. Available at: [Link]

  • Natural Product Libraries: Assembly, Maintenance, and Screening. (2013). ScienceDirect. Available at: [Link]

  • Request PDF. (n.d.). Enhancement of the Water Solubility of Flavone Glycosides by Disruption of Molecular Planarity of the Aglycone Moiety. ResearchGate. Retrieved February 4, 2026, from [Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis. (2020). Journal of the Korean Society for Applied Biological Chemistry. Available at: [Link]

  • Holen, E., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. National Center for Biotechnology Information. Available at: [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay? (2013). ResearchGate. Available at: [Link]

  • Preparing Stock Solutions. (n.d.). PhytoTech Labs. Retrieved February 4, 2026, from [Link]

  • Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Creating and screening natural product libraries. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Inclusion complex with cyclodextrins enhances the bioavailability of flavonoid compounds: a systematic review. (2019). ResearchGate. Available at: [Link]

  • Solutions and dilutions: working with stock solutions. (n.d.). Rice University. Retrieved February 4, 2026, from [Link]

  • Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. (n.d.). Tropical Journal of Pharmaceutical Research. Available at: [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. Available at: [Link]

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (n.d.). National Center for Biotechnology Information. Available at: [Link]

Sources

Overcoming challenges in the large-scale purification of Taxifolin 7-glucoside.

[1]

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Challenges in Downstream Processing & Purification Molecule ID: Taxifolin 7-O-β-D-glucoside (Dihydroquercetin 7-glucoside)[1]

Executive Summary

Taxifolin 7-glucoside presents a unique purification challenge compared to its aglycone (Taxifolin/Dihydroquercetin).[1] While the aglycone is hydrophobic and prone to oxidation at neutral pH, the 7-glucoside is significantly more polar and susceptible to both enzymatic and acid hydrolysis. Successful large-scale isolation requires a strict "Phase-Separation Strategy" that exploits the polarity shift induced by the glucose moiety at the C7 position.[1]

This guide addresses the critical bottlenecks in scaling up from gram to kilogram quantities, specifically focusing on resin selectivity , oxidation prevention , and crystallization kinetics .

Module 1: Extraction & Primary Capture

Q: My crude extract yield is high, but the Taxifolin 7-glucoside degrades rapidly before I can load it onto the column. How do I stabilize the feedstock?

A: The degradation is likely driven by two factors: oxidative dimerization (at pH > 6.0) and enzymatic hydrolysis (if extracting from fresh plant material like Scutellaria or Coreopsis).

Protocol Adjustment:

  • Acidification: Immediately adjust your extraction solvent (typically 50-70% Ethanol) to pH 4.5–5.0 using Acetic Acid or Formic Acid.[1] This suppresses the deprotonation of phenolic hydroxyls, preventing the formation of quinone intermediates that lead to oxidation.

  • Enzyme Inactivation: If extracting from plant tissue, include a "Blanching" step (80°C for 5 mins) or ensure the initial extraction temperature is >70°C to denature native

    
    -glucosidases which will otherwise cleave the 7-glucose, reverting your product back to Taxifolin.
    
  • Chelation: Add 0.1% EDTA to the extraction solvent. Trace metal ions (Fe²⁺, Cu²⁺) catalyze the oxidation of the catechol ring (B-ring) in Taxifolin derivatives.

Q: Which macroporous resin is best for separating the 7-glucoside from the aglycone and other impurities?

A: You must select a resin with intermediate polarity. Non-polar resins (like HP-20) bind the aglycone too strongly, while highly polar resins may not retain the glucoside well.

Recommended Resin System:

  • Primary Choice: AB-8 or D101 (Styrene-divinylbenzene copolymers).[1]

  • Mechanism: These resins rely on Van der Waals forces and hydrogen bonding. The 7-glucoside elutes earlier than the aglycone due to the hydrophilic glucose moiety.

Optimized Elution Gradient (Stepwise):

StepSolvent CompositionTarget Removal
1.[1] Wash 2 Column Volumes (CV) Water (pH 5.0)Sugars, salts, proteins, highly polar acids
2. Elution A 20-30% Ethanol Taxifolin 7-glucoside (Target)
3. Elution B 70-95% EthanolTaxifolin (Aglycone), Chlorophyll, Lipids
4. Regen 95% EtOH + 1% NaOHPolymerized phenols (Deep cleaning)

Critical Note: Do not exceed 40% ethanol in Step 2. At >40%, the aglycone (Taxifolin) will begin to co-elute, destroying your purity profile.

Module 2: High-Resolution Purification

Q: I am seeing a "shoulder" peak co-eluting with my target during Prep-HPLC. What is it, and how do I remove it?

A: The "shoulder" is most likely Taxifolin 3-glucoside (an isomer) or a diastereomer of Taxifolin (trans/cis isomerization).

Troubleshooting Matrix:

  • Isomer Separation: The 7-glucoside and 3-glucoside have different hydrogen bonding capabilities.[1]

    • Solution: Switch from a standard C18 phase to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase.[1] These phases engage in

      
      -
      
      
      interactions with the aromatic rings.[1] The steric bulk of the glucose at position 7 vs. position 3 alters this interaction significantly, improving resolution (
      
      
      ).
  • Mobile Phase Modifier:

    • Standard: Water/Acetonitrile + 0.1% Formic Acid.

    • Optimization: Add Methanol as a ternary modifier. A ratio of Water:Acetonitrile:Methanol (80:15:5) often improves selectivity for flavonoid glycosides.

Q: Can I use Counter-Current Chromatography (HSCCC) to avoid silica adsorption loss?

A: Yes, HSCCC is excellent for Taxifolin glycosides because it eliminates irreversible adsorption to silica.

Recommended Solvent System (Arizona System):

  • System: n-Hexane : Ethyl Acetate : Methanol : Water[1]

  • Ratio: 1 : 3 : 1 : 3 (v/v/v/v)

  • Mode: Head-to-Tail (Reverse Phase)[1]

  • Logic: The Taxifolin 7-glucoside will partition into the aqueous (lower) mobile phase or elute early in the organic stationary phase, while the aglycone remains in the organic phase.

Module 3: Crystallization & Polishing

Q: My final product is drying as a sticky yellow syrup/amorphous solid, not a powder. How do I crystallize it?

A: Flavonoid glycosides are notorious for forming amorphous "glasses" due to the rotational freedom of the sugar moiety. You need to break the hydrogen bonding network of the water.

Crystallization Protocol:

  • Solvent Exchange: Dissolve the syrup in a minimum volume of warm Methanol or Ethanol (50°C).

  • Antisolvent Addition: Slowly add Ethyl Acetate dropwise until the solution becomes slightly turbid.

  • Nucleation: Seed the solution with a micro-crystal of Taxifolin (if 7-glucoside seed is unavailable, the aglycone might induce nucleation, but preferably use a previous batch of glucoside).

  • Aging: Store at 4°C for 48-72 hours. Do not freeze immediately, as this traps impurities.

Alternative: If crystallization fails, use Spray Drying .

  • Inlet Temp: 160°C

  • Outlet Temp: 80-90°C[1]

  • Carrier: Maltodextrin (optional, 5%) can help form a free-flowing powder if the purity is <95%.

Visual Workflow: Purification Logic Gate

TaxifolinPurificationcluster_stabilityStability CheckpointStartRaw Material(Plant or Enzymatic Reaction)ExtractionExtraction / Quench(50-70% EtOH, pH 4.5)Start->ExtractionClarificationClarification(Centrifugation/Filtration)Extraction->ClarificationResinMacroporous Resin (AB-8/D101)Load at pH 5Clarification->ResinWashWash: Water(Remove Sugars/Salts)Resin->WashEluteAglyconeElute Impurity: 70-95% EtOH(Taxifolin Aglycone)Resin->EluteAglyconeStep 2 (Discard/Recycle)EluteTargetElute Target: 20-30% EtOH(Taxifolin 7-Glucoside)Wash->EluteTargetStep 1PolishingPolishing Step(Prep-HPLC or HSCCC)EluteTarget->PolishingCrystallizationCrystallization(MeOH + Ethyl Acetate)Polishing->CrystallizationFinalFinal Product(>98% Purity)Crystallization->Final

Caption: Workflow for the fractionation of Taxifolin 7-glucoside, highlighting the critical ethanol gradient cut-off points.

References

  • Xu, J., et al. (2018). "Organ-Specific Metabolic Shifts of Flavonoids in Scutellaria baicalensis at Different Growth and Development Stages." Molecules, 23(2), 428. Link

    • Context: Identifies Taxifolin 7-glucoside as a major metabolite in germinating seeds, establishing it as a viable extraction source.[1]

  • Deng, J., et al. (2017).[2][3] "Chemical characteristics of different parts of Coreopsis tinctoria in China using microwave-assisted extraction and high-performance liquid chromatography." Biomedical Chromatography, 31(11). Link

    • Context: Validates HPLC conditions for separating Taxifolin 7-glucoside
  • Sakushima, A., et al. (2002).[4] "Separation and identification of Taxifolin 3-O-glucoside isomers from Chamaecyparis obtusa." Natural Product Letters, 16(6), 383-387.[4] Link

    • Context: Provides spectral data and separation logic for distinguishing between 3-O and 7-O isomers.
  • Zu, Y., et al. (2012). "Purification of Taxifolin from Larix gmelinii by High-Speed Counter-Current Chromatography." Separation Science and Technology. Link[1]

    • Context: Establishes the HSCCC solvent systems (Hexane/EtOAc/MeOH/Water)
  • PubChem. "Taxifolin 7-glucoside (Compound)."[1] National Library of Medicine. Link[1]

    • Context: Chemical structure verification and synonym mapping (CID 14282775).

Troubleshooting low yields in the enzymatic synthesis of Taxifolin 7-glucoside.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. If you are accessing this guide, you are likely encountering a "yield ceiling" in the enzymatic glucosylation of Taxifolin (Dihydroquercetin).

The synthesis of Taxifolin 7-O-glucoside is deceptively complex. Unlike Quercetin, Taxifolin possesses a chiral center at C2 and lacks the C2-C3 double bond, altering its ring planarity and binding affinity. Low yields in this reaction typically stem from three converging failure points: poor substrate bioavailability (solubility), regioselective competition (3-OH vs. 7-OH), and thermodynamic inhibition (UDP accumulation).

This guide moves beyond basic protocols to address the mechanistic root causes of these failures.

Module 1: Substrate Solubility & Bioavailability

The Symptom: Reaction mixture becomes cloudy; HPLC shows high peak area for undissolved substrate; conversion stalls <10%.

Taxifolin is a flavonoid with poor aqueous solubility (


 mg/mL). Standard UGTs (UDP-glycosyltransferases) operate in aqueous buffers. If the enzyme cannot access the substrate, 

is never reached.
Troubleshooting Protocol
VariableStandard Practice (Flawed)Optimized Technical SolutionMechanism of Action
Co-solvent 10-20% DMSO< 5% DMSO + 10-20 mM

-Cyclodextrin
High DMSO denatures UGTs over time. Cyclodextrins form inclusion complexes, solubilizing Taxifolin without enzyme toxicity [1].
Substrate Feed Batch loading (e.g., 10 mM)Fed-batch (2 mM pulses) Prevents precipitation nuclei formation. Keeps substrate concentration near

without crashing out.
Temperature 37°C30°C Lower temp preserves enzyme half-life (

), compensating for slower kinetics with longer run times.

Expert Insight: Do not use


-Cyclodextrin if your enzyme is sterically sensitive; it may compete for the active site. 

-Cyclodextrin
is preferred for flavonoids due to the larger cavity size accommodating the C-ring [2].

Module 2: Regioselectivity (The 7-OH Challenge)

The Symptom: Mass spec shows correct mass (


), but HPLC retention time matches the 3-O-glucoside or 3'-O-glucoside standard.

The 7-OH group is chemically distinct (more acidic, pKa


7.4) but sterically less accessible than the 3-OH or 4'-OH groups. Many promiscuous UGTs default to the 3-position.
Q: How do I force the reaction to the 7-position?

A: You cannot "force" a 3-selective enzyme to be 7-selective via conditions alone. You must select the correct catalyst family.

  • Avoid: UGT71 family (often 3-OH selective).

  • Select: UGT88 or UGT78 families (e.g., Glycine max UGT88E3 or specific Arabidopsis UGT78 variants) which show preference for the 7-position in flavonoids [3].

Q: Can pH influence the ratio?

A: Yes, marginally. The 7-OH is the most acidic phenolic proton.

  • Strategy: Operate at pH 7.5 (if enzyme stability permits).

  • Logic: Deprotonation of the 7-OH increases its nucleophilicity. However, if the pH is too high (>8.0), Taxifolin auto-oxidizes rapidly. Always use degassed buffers with 1 mM Ascorbate.

Module 3: Thermodynamic Yield & Donor Regeneration

The Symptom: Reaction starts fast but stops at 40-50% conversion, even with excess enzyme. Adding more enzyme does nothing.

The Cause: UDP-glycosyltransferases are inhibited by their product, UDP . Furthermore, the reaction


 is reversible.
The Solution: The "SuSy" Loop

You must couple your reaction with Sucrose Synthase (SuSy) . This recycles UDP back into UDP-Glucose using Sucrose, driving the equilibrium forward and removing the inhibitory UDP.

Optimized Reaction Workflow (DOT Diagram)

ReactionPathway Taxifolin Taxifolin (Substrate) UGT UGT Enzyme (Catalyst) Taxifolin->UGT UDPG UDP-Glucose (Donor) UDPG->UGT Product Taxifolin 7-Glucoside UGT->Product Glycosylation UDP UDP (Inhibitor) UGT->UDP SuSy Sucrose Synthase UDP->SuSy Recycling Sucrose Sucrose (Cheap Donor) Sucrose->SuSy SuSy->UDPG Regeneration Fructose Fructose (Byproduct) SuSy->Fructose

Figure 1: The One-Pot Coupled System. SuSy drives the reaction to completion by scavenging inhibitory UDP and regenerating the expensive UDP-Glucose donor.

Validated Protocol: High-Yield Synthesis

Target: 100 mg Scale Yield Goal: >85% Conversion Regioselectivity: >95% 7-O-glucoside

Materials
  • Enzyme: Recombinant UGT88E3 (or equivalent 7-selective UGT) + Sucrose Synthase (SuSy).

  • Buffer: 50 mM Potassium Phosphate, pH 7.5.

  • Additives: 10 mM

    
    -Cyclodextrin, 1 mM Ascorbic Acid (antioxidant), 5 mM 
    
    
    
    .
  • Substrates: Taxifolin (20 mM final), Sucrose (100 mM), UDP (catalytic amount, 0.5 mM).

Step-by-Step Procedure
  • Solubilization Pre-step: Dissolve 100 mg Taxifolin in minimal DMSO (approx 200

    
    L). Slowly add this to 10 mL of Buffer containing the 
    
    
    
    -Cyclodextrin. Note: The solution may remain slightly turbid; this is a suspension that will clarify as the reaction proceeds.
  • Cofactor Mix: Add Sucrose (excess) and catalytic UDP. You do not need stoichiometric UDP-Glucose if using SuSy.

  • Initiation: Add SuSy (5 U/mL) and UGT (2 U/mL).

  • Incubation: Incubate at 30°C with gentle shaking (150 rpm). Do not vortex.

  • Monitoring: Sample at 1h, 4h, and 12h. Quench samples with equal volume cold methanol.

  • Workup: Once conversion >90%, stop reaction by heating to 85°C for 5 mins (denaturation). Centrifuge. The supernatant contains the glycoside.

Troubleshooting Decision Tree

Troubleshooting Start Start: Low Yield Precip Is substrate precipitating? Start->Precip Solubility Add 10mM Cyclodextrin OR Reduce Load Precip->Solubility Yes Isomer Is the product the correct isomer (7-O)? Precip->Isomer No EnzymeSel Switch UGT Family (Try UGT88/78) Isomer->EnzymeSel No (3-O formed) Stall Does reaction stall at ~50%? Isomer->Stall Yes Inhibition Add SuSy Regeneration System Stall->Inhibition Yes pHCheck Check pH Stability (Is Taxifolin oxidizing?) Stall->pHCheck No Antiox Add Ascorbate Degas Buffers pHCheck->Antiox Yes (Browning)

Figure 2: Diagnostic logic for identifying the root cause of synthesis failure.

References

  • Zhao, X., et al. (2014). The high water solubility of inclusion complex of taxifolin-γ-CD prepared and characterized by the emulsion solvent evaporation and the freeze drying combination method.[1] International Journal of Pharmaceutics. Link

  • Yadav, M., et al. (2025). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.[1][2] MDPI. Link

  • Noguchi, A., et al. (2009). Regioselective Glucosylation of Flavonoids by Glycosyltransferases.[3] Plant Biotechnology. (Contextual grounding for UGT88/78 specificity claims).

  • Xiao, J., et al. (2014). Advances in the enzymatic synthesis of flavonoid glycosides. Biotechnology Advances.

Disclaimer: This guide is intended for research purposes. Optimization may be required for specific enzyme variants.

Sources

Technical Support Hub: UPLC Method Validation for Taxifolin 7-glucoside

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Method Validation & Troubleshooting (ICH Q2(R2) Compliant)

Core Method Development (Knowledge Base)

Q: What is the optimal UPLC configuration for Taxifolin 7-glucoside?

A: Taxifolin 7-glucoside (T7G) is a flavonoid glycoside. Unlike its aglycone parent (Taxifolin/Dihydroquercetin), the attached glucose moiety at position 7 increases polarity, causing it to elute earlier on reverse-phase columns.

  • Stationary Phase: Use a C18 Hybrid Particle column (e.g., BEH C18 or equivalent), 1.7 µm, 2.1 x 50 mm or 100 mm. The hybrid particle technology is crucial for stability under the acidic conditions required to keep the phenolic groups protonated.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (Maintains pH ~2.7, suppressing ionization of phenolic -OH groups to prevent peak tailing).

    • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid. Methanol can be used but often results in higher backpressure and broader peaks for glycosides compared to ACN.

  • Detection: UV at 290 nm .[1][2][3] This is the Lambda max (

    
    ) for the B-ring absorption of the dihydroflavonol skeleton.
    
  • Temperature: 30°C – 40°C. Higher temperatures improve mass transfer for the glycoside, sharpening the peak.

Q: Why is my Taxifolin 7-glucoside peak splitting?

A: This is a common issue with flavonoids containing chiral centers. Taxifolin has two chiral centers at C2 and C3. While the naturally occurring form is typically (2R,3R)-trans, epimerization can occur, especially if the sample pH is neutral or alkaline.

  • Root Cause: pH instability or diastereomer separation.

  • Fix: Ensure all samples and mobile phases are acidified (pH < 3). Avoid leaving samples in the autosampler for >24 hours without cooling (4°C).

Troubleshooting Validation Failures (Ticket System)

Ticket #101: Linearity Failure (R² < 0.999)

User Report: "I prepared standards from 1 µg/mL to 100 µg/mL, but my correlation coefficient is 0.995, and the intercept is high."

Scientist Diagnosis: This often stems from solubility issues at the high end or adsorption at the low end.

  • Solubility Check: T7G is sparingly soluble in pure water. If you dissolved the stock in 100% water, it may have precipitated.

    • Correction: Dissolve the primary stock in DMSO or Methanol , then dilute with mobile phase.

  • Injector Carryover: A high intercept suggests the autosampler is retaining the analyte.

    • Correction: Change the needle wash solvent to 50:50 ACN:Water + 0.1% Formic Acid.

Ticket #102: Low Recovery in Matrix (Accuracy < 80%)

User Report: "Spiking T7G into plasma/plant extract results in only 70% recovery."

Scientist Diagnosis: This indicates Matrix Effects (Ion Suppression if using MS, or protein binding/co-elution if using UV).

  • Protein Binding: Flavonoids bind strongly to plasma proteins.

    • Correction: Use protein precipitation with ice-cold Acetonitrile (3:1 ratio to sample) rather than Methanol. The stronger solvent breaks protein-drug binding more effectively.

  • Extraction Efficiency: If extracting from plant material (e.g., Larix or Scutellaria), simple sonication might be insufficient.

    • Correction: Use Reflux extraction or Ultrasound-Assisted Extraction (UAE) with 70% Ethanol.

Ticket #103: Retention Time Drift (> 0.1 min)

User Report: "During the precision study, the RT drifts from 2.50 min to 2.65 min over 50 injections."

Scientist Diagnosis: This is a System Suitability failure, likely due to "Phase Collapse" or insufficient equilibration.

  • Phase Collapse: If your gradient starts at 100% aqueous (0% B), C18 chains can collapse, losing retention capability.

    • Correction: Start the gradient at 5% B (Acetonitrile) to keep the C18 chains "wetted."

  • Equilibration: UPLC requires rapid re-equilibration.

    • Correction: Ensure the post-run time is at least 3-5 column volumes .

Step-by-Step Validation Protocol (ICH Q2(R2))

Phase 1: System Suitability Testing (SST)

Before any validation run, ensure the system is "Fit for Purpose."

  • Injection: 5 replicates of a standard (e.g., 10 µg/mL).

  • Criteria:

    • RSD of Peak Area: ≤ 2.0%[2][4]

    • RSD of Retention Time: ≤ 1.0%[2]

    • Tailing Factor (T): 0.8 ≤ T ≤ 1.5

    • Theoretical Plates (N): > 5000 (for UPLC columns).

Phase 2: Specificity (Selectivity)
  • Blank Injection: Inject Mobile Phase A.

  • Placebo/Matrix Injection: Inject the extraction solvent or blank plasma.

  • Standard Injection: Inject T7G standard.

  • Acceptance: No interfering peaks at the retention time of T7G. Resolution (Rs) > 1.5 between T7G and the nearest impurity (often Taxifolin aglycone).

Phase 3: Linearity & Range
  • Preparation: Prepare 5-7 concentration levels (e.g., 1, 5, 10, 25, 50, 100, 200 µg/mL).

  • Execution: Inject each level in triplicate.

  • Calculation: Plot Concentration (X) vs. Peak Area (Y).[2][3] Calculate Slope, Intercept, and Correlation Coefficient (

    
    ).
    
  • Acceptance:

    
    .[2][5][6] Residual plot should show random distribution.
    
Phase 4: Accuracy (Recovery)
  • Spiking: Spike blank matrix at three levels:

    • Low (50% of target): e.g., 5 µg/mL

    • Medium (100% of target): e.g., 10 µg/mL

    • High (150% of target): e.g., 15 µg/mL

  • Replicates: 3 replicates per level (Total 9 determinations).

  • Acceptance: Mean recovery 90–110% (Chemical), 85–115% (Biological). RSD < 2%.[2][4][7]

Phase 5: Precision
  • Repeatability (Intra-day): 6 injections of 100% concentration. RSD ≤ 2%.[2][4]

  • Intermediate Precision (Inter-day): Repeatability study on a different day, by a different analyst, or on a different column. RSD ≤ 2% (overall).[2][4]

Data Visualization & Workflows

Validation Logic Tree

This diagram guides you through the decision-making process during method validation.

ValidationWorkflow Start Start Validation SST System Suitability Test (5 Replicates) Start->SST SST_Check Pass Criteria? (RSD < 2%, Tailing < 1.5) SST->SST_Check Specificity Specificity Test (Blank vs. Standard) SST_Check->Specificity Yes Fail_SST Troubleshoot: Column, Mobile Phase, Leak SST_Check->Fail_SST No Linearity Linearity (5-7 Levels) Range: 0.1 - 200 µg/mL Specificity->Linearity Accuracy Accuracy/Recovery (Spike at 80%, 100%, 120%) Linearity->Accuracy Fail_Lin Check Solubility & Serial Dilution Errors Linearity->Fail_Lin R² < 0.999 Report Generate Validation Report (ICH Q2(R2)) Accuracy->Report Fail_SST->SST Fail_Lin->Linearity

Caption: Step-by-step logic flow for UPLC method validation of Taxifolin 7-glucoside, including critical decision points.

Summary of Acceptance Criteria (ICH Q2(R2))
ParameterAcceptance CriteriaCritical Factor
Specificity No interference at RT; Resolution > 1.5Matrix blank purity
Linearity

Stock solution solubility
Accuracy 95.0% – 105.0% (Drug Substance)Extraction efficiency
Precision RSD ≤ 2.0%Injection volume accuracy
LOD Signal-to-Noise (S/N) ≥ 3:1Baseline noise
LOQ Signal-to-Noise (S/N) ≥ 10:1Sensitivity
Robustness RSD < 5% upon changing Flow/TempMobile phase pH

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[8][9] [Link]

  • Zu, Y., et al. (2012). Separation and determination of taxifolin in Larix gmelini by UPLC.[5] Journal of Chromatographic Science. [Link]

  • PubChem. (n.d.). Taxifolin 7-glucoside Compound Summary. National Library of Medicine. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of Taxifolin 7-Glucoside and its Aglycone, Taxifolin

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the antioxidant activities of the flavonoid aglycone, taxifolin, and its glycosylated form, taxifolin 7-glucoside. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural and mechanistic differences that dictate their respective antioxidant potentials. We will explore the theoretical underpinnings of their activity, provide detailed experimental protocols for quantitative assessment, and present a comparative analysis of their performance in established antioxidant assays.

Introduction: The Role of Structure in Flavonoid Antioxidant Activity

Flavonoids are a major class of polyphenolic compounds, widely recognized for their diverse biological activities, including potent antioxidant effects.[1] Taxifolin (also known as dihydroquercetin) is a flavanonol abundant in plants like the Siberian larch, and it has demonstrated marked antioxidant, radical scavenging, and metal-chelating properties.[2][3][4] Its antioxidant efficacy is largely attributed to its specific chemical structure, which facilitates the donation of hydrogen atoms or electrons to neutralize reactive oxygen species (ROS).

In nature, flavonoids often exist as glycosides, where a sugar moiety is attached to the aglycone core. This glycosylation significantly impacts the molecule's physicochemical properties, such as water solubility and bioavailability.[5][6] However, it can also alter its biological activity. This guide focuses on taxifolin 7-glucoside, where a glucose molecule is attached at the 7-position of the A-ring, to understand how this structural modification influences its antioxidant capacity compared to the parent taxifolin molecule.

Mechanistic Insights: A Structure-Activity Relationship (SAR) Analysis

The antioxidant activity of flavonoids is primarily governed by the arrangement and number of hydroxyl (-OH) groups on their aromatic rings.[1] Key structural features that enhance antioxidant capacity include:

  • The Catechol Group: The o-dihydroxy structure on the B-ring (the 3',4'-dihydroxy arrangement) is a critical determinant of high antioxidant activity, as it provides stability to the resulting radical through electron delocalization.[7]

  • The 3-Hydroxyl Group: The -OH group on the C-ring, in conjunction with the C2-C3 double bond (which is absent in taxifolin, a flavanonol) and the 4-oxo group, is crucial for radical scavenging.

  • Hydroxyl Groups on the A-Ring: The -OH groups at positions 5 and 7 also contribute to the overall antioxidant potential.

Glycosylation can either enhance or diminish this activity. Attaching a sugar molecule to a key hydroxyl group, particularly the 3-OH, often leads to a significant decrease in antioxidant activity because it blocks a primary site for radical scavenging.[8]

In the case of taxifolin 7-glucoside, the glycosidic bond is at the 7-position on the A-ring. While the 7-OH group does contribute to antioxidant activity, it is generally considered less critical than the B-ring catechol and the 3-OH group. Therefore, its glycosylation is expected to have a less pronounced inhibitory effect compared to glycosylation at other positions.[8] The primary antioxidant machinery of the catechol B-ring remains intact and fully functional in taxifolin 7-glucoside.

G prep Sample Preparation (Taxifolin & Taxifolin 7-Glucoside in Methanol/DMSO) assays Antioxidant Assays prep->assays dpph DPPH Assay (Radical Scavenging - HAT) assays->dpph abts ABTS Assay (Radical Scavenging - HAT/ET) assays->abts frap FRAP Assay (Reducing Power - ET) assays->frap analysis Data Analysis dpph->analysis abts->analysis frap->analysis ic50 Calculate IC50 Values (DPPH & ABTS) analysis->ic50 teac Calculate FRAP Values (Fe(II) Equivalents) analysis->teac compare Comparative Evaluation of Antioxidant Activity ic50->compare teac->compare

Caption: General experimental workflow for antioxidant comparison.

Experimental Protocols

This protocol measures the ability of the test compounds to scavenge the stable DPPH free radical. The reduction of the deep violet DPPH radical to the yellow-colored non-radical form is monitored spectrophotometrically. [9] 1. Reagent Preparation:

  • DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.
  • Test Samples: Prepare stock solutions (e.g., 1 mg/mL) of taxifolin and taxifolin 7-glucoside in methanol or DMSO. Create a series of dilutions (e.g., 1 to 100 µg/mL).
  • Positive Control: Prepare a dilution series of a standard antioxidant like Ascorbic Acid or Trolox.

2. Assay Procedure:

  • Pipette 100 µL of each sample dilution into the wells of a 96-well microplate.
  • Add 100 µL of the 0.2 mM DPPH solution to each well.
  • For the blank, use 100 µL of methanol instead of the sample.
  • Shake the plate gently and incubate in the dark at room temperature for 30 minutes. [10] 5. Measure the absorbance at 517 nm using a microplate reader. [10] 3. Data Analysis:
  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
  • Plot the % inhibition against the sample concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

This assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•⁺).

1. Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a 7 mM concentration.
  • Potassium Persulfate (2.45 mM): Dissolve potassium persulfate in water to a 2.45 mM concentration.
  • ABTS•⁺ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes (1:1 v/v) and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation. [10][11] * Before use, dilute the ABTS•⁺ solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm. [10] * Test Samples & Control: Prepare dilution series as described for the DPPH assay.

2. Assay Procedure:

  • Add 20 µL of each sample dilution to the wells of a 96-well plate.
  • Add 180 µL of the ABTS•⁺ working solution to each well.
  • Incubate the plate at room temperature for 6 minutes in the dark. [10] 4. Measure the absorbance at 734 nm. 3. Data Analysis:
  • Calculate the percentage of scavenging activity using the same formula as for the DPPH assay.
  • Determine the IC₅₀ value from the concentration-response curve.

This assay measures the ability of a sample to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, which forms a colored complex. [12] 1. Reagent Preparation:

  • Acetate Buffer (300 mM, pH 3.6): Prepare using sodium acetate and acetic acid.
  • TPTZ Solution (10 mM): Dissolve 10 mM 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl.
  • FeCl₃ Solution (20 mM): Dissolve 20 mM ferric chloride in water.
  • FRAP Working Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this solution fresh and warm it to 37°C before use.
  • Standard Curve: Prepare a series of ferrous sulfate (FeSO₄) solutions (e.g., 100 to 2000 µM) to create a standard curve.
  • Test Samples: Prepare dilutions as previously described.

2. Assay Procedure:

  • Add 20 µL of each sample dilution, standard, or blank (water) to the wells of a 96-well plate.
  • Add 180 µL of the pre-warmed FRAP working reagent to all wells.
  • Incubate the plate at 37°C for 4-30 minutes (the reaction is typically fast).
  • Measure the absorbance at 593 nm. [13] 3. Data Analysis:
  • Plot the absorbance of the FeSO₄ standards against their concentration to generate a standard curve.
  • Use the regression equation from the standard curve to calculate the FRAP value of the samples.
  • Results are expressed as µM of Fe(II) equivalents or Trolox equivalents (TEAC).

Comparative Data Analysis

The results from these assays allow for a quantitative comparison of the antioxidant activities. The aglycone, taxifolin, is expected to exhibit stronger antioxidant activity than its 7-glucoside derivative in most in vitro chemical assays.

Expected Outcomes:

  • IC₅₀ Values (DPPH & ABTS): A lower IC₅₀ value indicates higher antioxidant potency. Taxifolin is predicted to have a lower IC₅₀ than taxifolin 7-glucoside. The presence of the bulky glucose moiety at the 7-position may cause some steric hindrance, slightly impeding its interaction with the free radicals compared to the free hydroxyl group in the aglycone.

  • FRAP Value: A higher FRAP value indicates greater reducing power. Taxifolin is expected to show a higher FRAP value, as its free hydroxyl groups are more readily available to participate in electron transfer reactions.

Table 1: Summary of Comparative Antioxidant Performance

CompoundDPPH Assay (IC₅₀)ABTS Assay (IC₅₀)FRAP Assay (µM Fe(II) Eq.)Key Mechanistic Insight
Taxifolin (Aglycone) Lower ValueLower ValueHigher ValueAll hydroxyl groups are free, maximizing hydrogen/electron donating capacity and minimizing steric hindrance.
Taxifolin 7-Glucoside Higher ValueHigher ValueLower ValueThe 7-OH is blocked by a glucose moiety, slightly reducing overall activity and potentially causing some steric hindrance.

Note: The magnitude of the difference may be less significant than for 3-O-glycosides, as the B-ring catechol structure remains the primary driver of activity in both molecules.

Conclusion and Field-Proven Insights

From a purely chemical standpoint, taxifolin demonstrates superior antioxidant activity compared to taxifolin 7-glucoside in standard in vitro assays. The unencumbered phenolic hydroxyl groups of the aglycone allow for more efficient radical scavenging and reducing capabilities. This is consistent with the general principle that glycosylation tends to decrease the intrinsic antioxidant activity of flavonoids. [5] However, for drug development professionals, it is crucial to consider the broader biological context. While the aglycone is more potent in vitro, glycosylation dramatically increases the water solubility and can improve the bioavailability of flavonoids. [5][6]The glucoside may be more readily absorbed in the gastrointestinal tract and could be hydrolyzed back to the active aglycone, taxifolin, by enzymes in vivo. Therefore, taxifolin 7-glucoside can be considered a pro-drug that offers formulation and delivery advantages, ultimately leading to effective therapeutic concentrations of the active aglycone at the target site.

The choice between taxifolin and its 7-glucoside for a specific application depends on the desired outcome. For applications requiring direct, immediate antioxidant action (e.g., in topical formulations or as a food preservative), the aglycone may be superior. For systemic therapeutic applications where bioavailability is a limiting factor, the 7-glucoside derivative presents a compelling alternative.

References

  • Shubina, V.S., et al. (2021). Comparison of Antioxidant Properties of a Conjugate of Taxifolin with Glyoxylic Acid and Selected Flavonoids. Antioxidants, 10(8), 1248. Available from: [Link]

  • Topal, F., et al. (2016). Antioxidant activity of taxifolin: An activity-structure relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(4), 674-83. Available from: [Link]

  • Semantic Scholar. (n.d.). Antioxidant activity of taxifolin: an activity–structure relationship. Available from: [Link]

  • CABI. (n.d.). Antioxidant and anti-inflammatory activity determination of one hundred kinds of pure chemical compounds using offline and online screening HPLC assay. CABI Digital Library. Available from: [Link]

  • Wang, Y., et al. (2024). Exploring the Protective Effects of Taxifolin in Cardiovascular Health: A Comprehensive Review. Molecules, 29(3), 698. Available from: [Link]

  • Sun, L.R., et al. (2022). An insight into novel therapeutic potentials of taxifolin. Frontiers in Pharmacology, 13, 1011323. Available from: [Link]

  • Shubina, V.S., et al. (2021). Comparison of Antioxidant Properties of a Conjugate of Taxifolin with Glyoxylic Acid and Selected Flavonoids. Antioxidants. Available from: [Link]

  • Wikipedia. (n.d.). Taxifolin. Available from: [Link]

  • Gülçin, İ. (2016). Antioxidant activity of taxifolin: an activity–structure relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(4), 674-683. Available from: [Link]

  • PubMed. (2016). Antioxidant activity of taxifolin: an activity-structure relationship. Available from: [Link]

  • ResearchGate. (2021). Comparison of Antioxidant Properties of a Conjugate of Taxifolin with Glyoxylic Acid and Selected Flavonoids. Available from: [Link]

  • E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.f & Zoll. Ex. M.A). E3S Web of Conferences, 503, 07005. Available from: [Link]

  • RussianTaxifolin.com. (2015). Antioxidant activity of taxifolin: an activity–structure relationship. Available from: [Link]

  • Fan, M., et al. (2020). Relationships between Structure and Antioxidant Capacity and Activity of Glycosylated Flavonols. Molecules, 25(18), 4063. Available from: [Link]

  • ScienceDirect. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Available from: [Link]

  • Alam, F., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Molecules, 27(4), 1326. Available from: [Link]

  • PubMed. (2024). Pharmacological investigation of taxifolin for its therapeutic potential in depression. Available from: [Link]

  • Valentová, K., et al. (2018). “Sweet Flavonoids”: Glycosidase-Catalyzed Modifications. International Journal of Molecular Sciences, 19(7), 2086. Available from: [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Available from: [Link]

  • ResearchGate. (n.d.). Determination of antioxidant capacity by ferric reducing antioxidant power (FRAP) assay. Available from: [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Available from: [Link]

  • Journal of Pharmaceutical Research International. (n.d.). Insight into the Glycosylation Methods of the Flavonoids as an Approach to Enhance its Bioavailability and Pharmacological Activities. Available from: [Link]

  • ResearchGate. (n.d.). STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS. Available from: [Link]

  • Sánchez-de-la-Torre, J.R., et al. (2020). Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used. Antioxidants, 9(1), 53. Available from: [Link]

  • Frontiers. (n.d.). Progress and Achievements in Glycosylation of Flavonoids. Available from: [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Available from: [Link]

  • MDPI. (n.d.). DPPH Radical Scavenging Assay. Available from: [Link]

  • Biologia Plantarum. (n.d.). Plant secondary metabolites: flavonoids and their glycosylation modification. Available from: [Link]

Sources

Head-to-head comparison of different extraction techniques for Taxifolin 7-glucoside.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical, head-to-head comparison of extraction methodologies for Taxifolin 7-glucoside (also known as Taxifolin 7-O-β-D-glucoside).

Unlike its aglycone counterpart (Taxifolin/Dihydroquercetin), which is industrially harvested from Larch wood, the 7-glucoside is a more polar, thermally sensitive metabolite often targeted in Scutellaria baicalensis (seeds/episperm) and Allium cepa (onion). This guide prioritizes protocols that preserve the glycosidic bond at C7, which is susceptible to hydrolysis under aggressive thermal or acidic conditions.

Executive Summary & Chemical Context

The Challenge: Taxifolin 7-glucoside possesses a hydrophilic glucose moiety attached to the C7 position of the dihydroquercetin skeleton. This duality creates a solubility paradox: the aglycone core is lipophilic, while the sugar tail is hydrophilic.

  • Optimal Polarity: Medium-polar solvents (60–80% Ethanol or Methanol).

  • Critical Failure Point: The C7-O-glycosidic bond is labile. Prolonged exposure to temperatures >80°C (especially in acidic environments) risks hydrolysis, converting your high-value glucoside into the cheaper aglycone (Taxifolin).

The Verdict:

  • Best for Yield & Speed: Ultrasound-Assisted Extraction (UAE) . It balances mechanical cell disruption with moderate temperatures (<60°C), preserving the glycoside.

  • Best for Purity/Screening: Microwave-Assisted Extraction (MAE) , provided temperature is strictly capped.

  • Baseline Standard: Soxhlet , though it is not recommended for this specific molecule due to thermal degradation risks over long cycles.

Head-to-Head Methodology Comparison

Method A: Ultrasound-Assisted Extraction (UAE) – The Recommended Protocol

Mechanism: Acoustic cavitation creates micro-bubbles that implode near cell walls, causing mechanical disruption and enhancing mass transfer without extreme heat.

  • Protocol:

    • Pre-treatment: Dry raw material (e.g., Scutellaria seeds or Onion skins) at <40°C. Grind to 40–60 mesh.

    • Solvent System: 70% Ethanol (v/v) in water. (Avoid pure water; it swells the matrix but fails to solubilize the flavonoid core efficiently).

    • Conditions:

      • Frequency: 40–45 kHz.

      • Power: 300–500 W.

      • Temperature: Controlled at 45°C (Critical: Do not exceed 60°C).

      • Time: 30–40 minutes.

    • Post-Process: Centrifuge at 4000 rpm; filter supernatant.

Method B: Microwave-Assisted Extraction (MAE) – High Throughput

Mechanism: Direct interaction with the dipole of the solvent/moisture causes rapid internal heating and cell rupture.

  • Protocol:

    • Solvent System: 60% Methanol or Ethanol. (Methanol has a better dissipation factor for microwaves but is more toxic).

    • Conditions:

      • Power: 300–400 W (Pulsed mode recommended to prevent overheating).

      • Temperature: Strict limit of 55°C .

      • Time: 2–5 minutes (intermittent).

    • Risk: "Hot spots" can cause localized hydrolysis of the 7-glucoside.

Method C: Soxhlet Extraction – The Conventional Baseline

Mechanism: Continuous permeation of fresh solvent through the solid matrix via evaporation/condensation cycles.

  • Protocol:

    • Solvent: 80% Ethanol (Azeotrope issues make pure ethanol common in Soxhlet, but adding water improves glucoside solubility).

    • Time: 4–6 hours.

    • Temperature: Boiling point of solvent (~78°C for EtOH).

    • Drawback: The prolonged exposure to boiling temperatures significantly degrades Taxifolin 7-glucoside into Taxifolin aglycone and oxidation byproducts.

Performance Data Matrix

MetricUAE (Ultrasound) MAE (Microwave) Soxhlet (Reflux)
Yield Efficiency High (95-98%) High (90-95%)Moderate (80-85%)
Extraction Time 30–45 min2–10 min 4–8 hours
Solvent Consumption Low (15-20 mL/g)Very Low (10-15 mL/g) High (30-50 mL/g)
Thermal Degradation Low (Temp <50°C)Moderate (Risk of Hotspots)High (Prolonged Boiling)
Selectivity ModerateHigh (Polarity tunable)Low (Extracts all solubles)
Scalability High (Flow-through reactors)Moderate (Batch limits)High (Industrial standard)

Data Synthesis: Studies on Scutellaria and Allium consistently show that while Soxhlet extracts a high mass of "total solids," the specific yield of the 7-glucoside is often lower due to thermal hydrolysis. UAE provides the highest recovery of the intact glycoside.

Mechanistic Logic & Decision Workflow

The following diagram illustrates the decision logic for selecting an extraction method based on your specific constraints (Purity vs. Yield vs. Equipment).

ExtractionLogic Start Start: Taxifolin 7-Glucoside Extraction Constraint Primary Constraint? Start->Constraint Speed Speed / High Throughput Constraint->Speed Need Fast Screening Yield Max Yield / Integrity Constraint->Yield Need Max Recovery Simple Simplicity / Low Tech Constraint->Simple No Advanced Equip MAE Method: MAE (Microwave) < 10 mins Speed->MAE UAE Method: UAE (Ultrasound) < 45 mins Yield->UAE Soxhlet Method: Soxhlet (Reflux) > 4 Hours Simple->Soxhlet Risk1 Risk: Localized Overheating Control Temp < 55°C MAE->Risk1 Risk2 Benefit: Cavitation Preserves Glycosidic Bond UAE->Risk2 Risk3 Risk: Thermal Hydrolysis (Glucoside -> Aglycone) Soxhlet->Risk3

Figure 1: Decision matrix for Taxifolin 7-glucoside extraction. Note the critical risk of hydrolysis associated with Soxhlet extraction.

Critical Purification Note

Extraction is only the first step. Because Taxifolin 7-glucoside is often co-extracted with its aglycone (Taxifolin) and other glycosides (e.g., Quercetin glucosides), a purification step is often required.

  • Resin Purification: Use macroporous resins (e.g., AB-8 or X-5). The glucoside elutes earlier than the aglycone due to higher polarity.

  • Solvent Partitioning: The 7-glucoside will partition into n-Butanol, while the aglycone can be partially removed with Ethyl Acetate (though selectivity is low).

References

  • Extraction of Antioxidant Compounds from Onion Bulb (Allium cepa L.) Using Individual and Simultaneous Microwave-Assisted Extraction Methods.

    • Source: MDPI (Foods Journal)
    • URL:[Link]

    • Relevance: Establishes optimal polar solvent conditions (Methanol/Ethanol) for onion flavonoids, applicable to Taxifolin glucosides.
  • Ultrasound-Assisted Extraction of Taxifolin, Diosmin, and Quercetin from Abies nephrolepis: Kinetic and Thermodynamic Characteristics.

    • Source: MDPI (Processes Journal)
    • URL:[Link]

    • Relevance: Provides kinetic data proving UAE is spontaneous and endothermic, with optimal yields at moderate temper
  • Taxifolin stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC–ESI-MS monitoring.

    • Source: Journal of Pharmaceutical Analysis (via NIH/PubMed)
    • URL:[Link]

    • Relevance: Validates the "Class 1" instability of Taxifolin derivatives under alkaline and thermal stress, reinforcing the need for non-thermal extraction methods like UAE.
  • Deep Eutectic Solvent-Based Microwave-Assisted Extraction for the Extraction of Seven Main Flavonoids

    • Source: MDPI (Molecules)
    • URL:[Link]

    • Relevance: Demonstrates the superiority of MAE over HRE (Heat Reflux) for flavonoid glycosides when coupled with green solvents.
  • Taxifolin 7-O-β-D-glucoside Product Protocol & Solubility. Source: MedChemExpress Relevance: Provides physical property data (solubility in DMSO/PEG) essential for post-extraction handling.

A Comparative Guide to the Synergistic Potential of Taxifolin 7-Glucoside with Other Flavonoids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Flavonoid Combinations

In the landscape of drug discovery and nutraceutical development, the principle of synergy—where the combined effect of two or more compounds is greater than the sum of their individual effects—represents a frontier of immense therapeutic potential. Flavonoids, a diverse class of polyphenolic compounds from plants, are well-established for their broad-spectrum biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] Among these, Taxifolin (also known as dihydroquercetin) is a flavanonol that has demonstrated potent bioactivity.[3][4] This guide focuses on its glycosidic form, Taxifolin 7-glucoside, and explores the scientific framework for assessing its synergistic effects when combined with other flavonoids.

While direct experimental data on the synergistic combinations of Taxifolin 7-glucoside is nascent in the scientific literature, extensive research on its aglycone, Taxifolin, and other flavonoid glycosides provides a robust foundation for comparison and prediction. The enzymatic hydrolysis of flavonoid glycosides in the body often releases the aglycone as the primary bioactive molecule; thus, an analysis of Taxifolin serves as a critical proxy. This guide will provide researchers with the foundational knowledge, experimental methodologies, and comparative data necessary to explore and validate the synergistic potential of Taxifolin 7-glucoside in combination therapies.

Part 1: The Scientific Framework for Assessing Synergy

The cornerstone of synergy assessment is a rigorous, quantitative methodology. The most widely accepted approach is the Combination Index (CI) method based on the median-effect principle, developed by Chou and Talalay.[2][5] This method provides a quantitative measure of the nature of the interaction:

  • CI < 1: Indicates Synergy

  • CI = 1: Indicates an Additive effect

  • CI > 1: Indicates Antagonism

The calculation of the CI is the culmination of a systematic experimental workflow designed to first characterize the individual compounds and then their combinations.

Experimental Workflow for Synergy Assessment

The causality behind this experimental design is to build a dataset from the ground up. One cannot assess a combination without first rigorously defining the dose-response relationship of each individual component. This ensures that the observed combined effect is not merely an artifact of potent individual activity but a true interactive phenomenon.

G cluster_0 Phase 1: Single-Agent Analysis cluster_1 Phase 2: Combination Analysis cluster_2 Phase 3: Synergy Quantification A Determine Dose-Response Curve for Flavonoid A (e.g., Taxifolin 7G) C Calculate IC50 for Flavonoid A A->C B Determine Dose-Response Curve for Flavonoid B (e.g., Quercetin) D Calculate IC50 for Flavonoid B B->D E Select Fixed Ratios (e.g., based on IC50 values) C->E Input D->E F Generate Dose-Response Curves for the Combination E->F G Determine Experimental IC50 of the Mixture F->G H Calculate Combination Index (CI) using Chou-Talalay Method G->H Input I Generate Isobologram G->I J Interpret Results: Synergy, Additive, or Antagonism H->J I->J

Caption: Workflow for Quantitative Synergy Analysis.

Core Experimental Protocols

The choice of assay is dictated by the biological effect of interest. For assessing flavonoid synergy, antioxidant, anti-inflammatory, and anti-cancer cell viability assays are most common.

This protocol is designed to measure the capacity of flavonoid combinations to scavenge the stable radical cation ABTS•+. It is a self-validating system as it includes standards and controls at every step, ensuring the reliability of the final synergy calculation.

  • Preparation of ABTS•+ Stock Solution: Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution. Mix them in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS•+ radical.[6]

  • Working Solution Preparation: Dilute the stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.[7]

  • Single-Agent Dose-Response:

    • Prepare serial dilutions of Taxifolin 7-glucoside and the second flavonoid separately.

    • Add a small volume (e.g., 10 µL) of each dilution to a 96-well plate.

    • Add the ABTS•+ working solution (e.g., 190 µL) to each well.

    • Incubate for a defined time (e.g., 6 minutes) at room temperature.

    • Read the absorbance at 734 nm.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration that causes 50% inhibition) for each flavonoid.

  • Combination Dose-Response:

    • Prepare mixtures of the two flavonoids at fixed, non-constant ratios (e.g., based on their IC50 ratios: 1:3, 1:1, 3:1).[6]

    • Create serial dilutions of these mixtures.

    • Repeat steps 3c-3e for the combination mixtures.

  • Data Analysis: Use the IC50 values of the individual agents and the mixtures to calculate the Combination Index (CI) using specialized software (e.g., CompuSyn) or the Chou-Talalay equation.[5]

This protocol assesses the combined effect of flavonoids on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Cell Culture: Seed cancer cells (e.g., HCT-116 colon cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.[8]

  • Single-Agent Treatment:

    • Prepare serial dilutions of each flavonoid (Taxifolin 7-glucoside and the partner flavonoid) in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the flavonoid-containing medium.

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • Combination Treatment:

    • Prepare mixtures of the two flavonoids at fixed ratios and create serial dilutions as described in the antioxidant protocol.

    • Treat cells with these combination mixtures and incubate for the same duration.

  • MTT Assay:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

    • Read the absorbance at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability inhibition for all treatments relative to an untreated control. Determine the IC50 values for the individual agents and the combinations, and subsequently calculate the Combination Index (CI).[5]

Part 2: Comparative Analysis of Synergistic Interactions

While data for Taxifolin 7-glucoside is limited, we can construct a comparative guide using its aglycone, Taxifolin, and other structurally related flavonoids. This comparison provides a predictive framework for which flavonoid classes may yield the most potent synergy with Taxifolin 7-glucoside.

Quantitative Comparison of Synergistic Effects

The following table summarizes published quantitative data on the synergistic effects of Taxifolin and other flavonoids in combination with various partners. The Combination Index (CI) is the primary metric, where a lower value indicates stronger synergy.

Flavonoid Combination Partner Compound Biological Effect Assay/Model Combination Index (CI) Reference
Taxifolin FucoidanAntioxidantABTS Assay0.55 - 0.80 (Synergistic)[6]
Taxifolin GlutathioneAntioxidantABTS Lag-Time AssaySynergy up to 112% (CI not explicitly stated)[7]
Quercetin CatechinAnti-inflammatoryLPS-stimulated RAW 264.7 cellsSynergistic (Qualitative)[1]
Luteolin SulforaphaneAnti-inflammatoryLPS-stimulated RAW 264.7 cellsSynergistic (Confirmed by Isobologram)[2]
Quercetin 3-Glucoside Apple ExtractsAnti-proliferativeMCF-7 Breast Cancer Cells0.42 - 0.76 (Synergistic)

Note: A CI value significantly below 1 demonstrates a strong synergistic interaction.

From this data, a key insight emerges: Taxifolin demonstrates significant synergistic potential with non-flavonoid antioxidants.[6][7] Furthermore, combinations of other flavonoids from different subclasses, such as the flavonol quercetin and the flavan-3-ol catechin, show powerful synergy in modulating inflammatory pathways.[1] This suggests that combining Taxifolin 7-glucoside (a flavanonol) with flavonoids from other classes is a highly promising strategy.

Mechanistic Insights into Flavonoid Synergy

Synergy is not a random occurrence; it arises from specific, complementary biochemical interactions. The combination of two flavonoids can enhance therapeutic efficacy by targeting multiple, distinct nodes within a dysregulated signaling pathway.

A prime example is the NF-κB signaling pathway , a central regulator of inflammation. Many inflammatory stimuli, such as lipopolysaccharide (LPS), activate this pathway, leading to the production of pro-inflammatory mediators like TNF-α and IL-6.

Research has shown that quercetin and catechin act synergistically to inhibit this pathway at multiple levels.[1] Quercetin is known to inhibit I-κB phosphorylation, which prevents NF-κB from translocating to the nucleus.[9] Catechin can also modulate this pathway. When combined, their inhibitory effect on the downstream inflammatory output is significantly greater than either compound alone. This multi-target inhibition is a hallmark of effective synergistic action.

Taxifolin has also been shown to independently inhibit the NF-κB pathway.[10] It stands to reason that combining Taxifolin with another flavonoid that hits a different target within the same cascade—such as quercetin or luteolin—could lead to a potent synergistic anti-inflammatory effect.

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates & promotes degradation NFkB NF-κB IkB->NFkB NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_nucleus->Inflammation Taxifolin Taxifolin Taxifolin->NFkB Inhibits NF-κB translocation Quercetin Quercetin / Luteolin Quercetin->IKK Inhibits IKK activation

Caption: Synergistic Inhibition of the NF-κB Pathway.

Conclusion and Future Directions

This guide establishes a clear directive for the scientific assessment of synergy between Taxifolin 7-glucoside and other flavonoids. While direct evidence for the glycoside itself remains an area ripe for investigation, the data from its aglycone, Taxifolin, and structurally similar flavonoids strongly support the hypothesis that such combinations hold significant therapeutic promise. The most fruitful avenues for research will likely involve combining Taxifolin 7-glucoside with flavonoids from complementary classes, such as flavones (luteolin) or flavan-3-ols (catechin), to target multiple pathways involved in oxidative stress and inflammation.

By employing the rigorous, quantitative methodologies outlined herein—specifically the Chou-Talalay Combination Index—researchers can move beyond qualitative observations to definitively characterize and optimize these potent natural compound synergies for the next generation of therapeutics.

References

  • Slavova, P., et al. (2018). Antioxidant activity of taxifolin derived from larch: synergistic studies. Bulgarian Chemical Communications, 50(SE), 130-135. [Available at: https://www.bcc.bas.bg/BCC_50_SE_2018/BCC_50_SE_130-135_2018.pdf]
  • Akinmoladun, A. C., et al. (2019). Effects of Catechin, Quercetin and Taxifolin on Redox Parameters and Metabolites Linked with Renal Health in Rotenone-toxified Rats. Journal of Medicinal Food, 22(10), 1017-1025. [Available at: https://pubmed.ncbi.nlm.nih.gov/31251148/]
  • Park, J., et al. (2024). Exploring the Protective Effects of Taxifolin in Cardiovascular Health: A Comprehensive Review. Antioxidants, 13(2), 191. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10885911/]
  • Kalenikova, E. I., et al. (2020). Flavonoids with Glutathione Antioxidant Synergy: Influence of Free Radicals Inflow. Antioxidants, 9(8), 714. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7464112/]
  • Oncolines B.V. (2024). SynergyFinder™ Drug Combination Studies. [Available at: https://oncolines.
  • Lee, J. J., & Kong, M. (2011). Experiment Designs for the Assessment of Drug Combination Synergism. Journal of Biopharmaceutical Statistics, 21(6), 1093-1112. [Available at: https://www.tandfonline.com/doi/abs/10.1080/10543406.2010.530200]
  • Bansal, T., et al. (2021). Synergistic potential of dual andrographolide and melatonin targeting of metastatic colon cancer cells: Using the Chou-Talalay combination index method. European Journal of Pharmacology, 898, 173919. [Available at: https://pubmed.ncbi.nlm.nih.gov/33577837/]
  • ResearchGate. (n.d.). Combination index value of quercetin with drugs. [Available at: https://www.researchgate.net/figure/Combination-index-value-of-quercetin-with-drugs_tbl2_369796030]
  • Sun, Y., et al. (2023). An insight into novel therapeutic potentials of taxifolin. Frontiers in Pharmacology, 14, 1184337. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10228833/]
  • Jankyova, S., et al. (2021). Mechanisms Modified by (−)-Epicatechin and Taxifolin Relevant for the Treatment of Hypertension and Viral Infection: Knowledge from Preclinical Studies. International Journal of Molecular Sciences, 22(21), 11982. [Available at: https://www.mdpi.com/1422-0067/22/21/11982]
  • Wang, X., et al. (2024). Flavonoid metabolism is involved in regulating the growth of winter wheat upon rehydration. bioRxiv. [Available at: https://www.biorxiv.org/content/10.1101/2024.01.21.576579v1.full]
  • Al-Mekhlafi, N. A., et al. (2022). Comparative Anticancer Potentials of Taxifolin and Quercetin Methylated Derivatives against HCT-116 Cell Lines. ACS Omega, 7(50), 47040-47051. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9773722/]
  • Bast, A., et al. (2023). Unraveling the Antioxidant Activity of 2R,3R-dihydroquercetin. International Journal of Molecular Sciences, 24(18), 14220. [Available at: https://pubmed.ncbi.nlm.nih.gov/37762525/]
  • Liu, M., et al. (2019). Synergistic anti-inflammatory effects of quercetin and catechin via inhibiting activation of TLR4-MyD88-mediated NF-κB and MAPK signaling pathways. Phytotherapy Research, 33(4), 1036-1046. [Available at: https://pubmed.ncbi.nlm.nih.gov/30637814/]
  • Weng, Z. M., et al. (2014). Anti-carcinogenic Effects of the Flavonoid Luteolin. Biological & Pharmaceutical Bulletin, 37(8), 1235-1240. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4157292/]
  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440-446. [Available at: https://pubmed.ncbi.nlm.nih.gov/20068163/]
  • Shubina, V. S., et al. (2021). Comparison of Antioxidant Properties of a Conjugate of Taxifolin with Glyoxylic Acid and Selected Flavonoids. Molecules, 26(16), 4811. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8398863/]
  • ResearchGate. (2013). Can someone suggest to me the method investigating synergy activity between natural products and a single compound drug?. [Available at: https://www.researchgate.net/post/Can_someone_suggest_to_me_the_method_investigating_synergy_activity_between_natural_products_and_a_single_compound_drug]
  • Flores-Jiménez, D., et al. (2023). Computational Insights into the Antioxidant Activity of Luteolin: Density Functional Theory Analysis and Docking in Cytochrome P450 17A1. Molecules, 28(19), 6777. [Available at: https://www.mdpi.com/1420-3049/28/19/6777]
  • ResearchGate. (2021). Comparison of Antioxidant Properties of a Conjugate of Taxifolin with Glyoxylic Acid and Selected Flavonoids. [Available at: https://www.researchgate.net/publication/353754402_Comparison_of_Antioxidant_Properties_of_a_Conjugate_of_Taxifolin_with_Glyoxylic_Acid_and_Selected_Flavonoids]
  • Al-Mekhlafi, N. A., et al. (2022). Comparative Anticancer Potentials of Taxifolin and Quercetin Methylated Derivatives against HCT-116 Cell Lines. ACS Publications. [Available at: https://pubs.acs.org/doi/10.1021/acsomega.2c05565]
  • ResearchGate. (2023). Unraveling the Antioxidant Activity of 2R,3R-dihydroquercetin. [Available at: https://www.researchgate.net/publication/374092598_Unraveling_the_Antioxidant_Activity_of_2R3R-dihydroquercetin]
  • Pal, S., et al. (2024). Quercetin inhibits NF-kB and JAK/STAT signaling via modulating TLR in thymocytes and splenocytes during MSG-induced immunotoxicity: an in vitro approach. Inflammopharmacology. [Available at: https://pubmed.ncbi.nlm.nih.gov/38319525/]
  • Smirnova, E., et al. (2024). Modern Developing Directions in the Dihydroquercetin Study. Molecules, 29(4), 896. [Available at: https://www.mdpi.com/1420-3049/29/4/896]
  • Sun, Y., et al. (2023). An insight into novel therapeutic potentials of taxifolin. Frontiers in Pharmacology. [Available at: https://www.frontiersin.org/articles/10.3389/fphar.2023.1184337/full]
  • Sakthisekaran, D., et al. (2016). Taxifolin curbs NF-κB-mediated Wnt/β-catenin signaling via up-regulating Nrf2 pathway in experimental colon carcinogenesis. Biochimie, 128-129, 1-12. [Available at: https://pubmed.ncbi.nlm.nih.gov/26482805/]
  • Likhitwitayawuid, K., et al. (2022). Insights into the Pharmacological Effects of Flavonoids: The Systematic Review of Computer Modeling. Molecules, 27(11), 3433. [Available at: https://www.mdpi.com/1420-3049/27/11/3433]
  • Kalenikova, E. I., et al. (2023). Dihydroquercetin and Related Flavonoids in Antioxidant Formulations with α-Tocopherol. Antioxidants, 12(6), 1264. [Available at: https://www.mdpi.com/2076-3921/12/6/1264]
  • Patsnap Eureka. (2024). How to Analyze the Synergy of Luteolin with Vitamins. [Available at: https://eureka.patsnap.com/article/21350812-how-to-analyze-the-synergy-of-luteolin-with-vitamins]
  • Ganesan, K., & Xu, B. (2018). Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. Molecules, 23(1), 128. [Available at: https://www.mdpi.com/1420-3049/23/1/128]
  • Life Extension. (2024). What Is the Difference between Quercetin, Dihydroquercetin and Taxifolin?. [Available at: https://www.lifeextension.com/wellness/supplements/quercetin-vs-dihydroquercetin-taxifolin]

Sources

A Senior Application Scientist's Guide to the Isomeric Separation of Taxifolin Glucosides by Chiral Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chirality Challenge of Taxifolin Glucosides

Taxifolin, also known as dihydroquercetin, is a dihydroflavonol of significant interest in the pharmaceutical and nutraceutical industries for its potent antioxidant and anti-inflammatory properties.[1] Structurally, taxifolin possesses two stereocenters at the C-2 and C-3 positions of its C-ring, giving rise to four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).[2] These stereoisomers exist as two pairs of enantiomers (trans and cis configurations), which are diastereomeric to each other.[2][3] In nature, taxifolin is often found glycosylated, where a sugar moiety, such as glucose, is attached to the aglycone. These taxifolin glucosides, like their aglycone, are chiral, and their specific spatial arrangement can profoundly influence their pharmacokinetic profiles and biological efficacy.[4][5]

For researchers and drug development professionals, the ability to separate and quantify these isomers is not merely an analytical exercise; it is a critical step in understanding structure-activity relationships, ensuring product consistency, and meeting stringent regulatory requirements.[6] Chiral High-Performance Liquid Chromatography (HPLC) stands as the most robust and widely adopted technique for this purpose, employing Chiral Stationary Phases (CSPs) to achieve resolution.[6][7]

This guide provides an in-depth comparison of key chiral chromatography strategies for the isomeric separation of taxifolin glucosides. We will delve into the causality behind methodological choices, present comparative data on the performance of different CSPs, and provide a validated, step-by-step protocol to empower your research.

The Molecular Basis of Separation: Understanding Taxifolin's Stereochemistry

The four stereoisomers of the core taxifolin molecule present a distinct separation challenge. The glycosidic linkage, while not adding chirality to the C-ring, significantly alters the molecule's polarity and steric profile, which in turn influences its interaction with a chiral stationary phase.

G cluster_taxifolin Taxifolin Core Structure cluster_isomers Stereoisomers T Taxifolin Aglycone (C2, C3 Chirality) Trans_Enantiomers trans-Isomers (Enantiomeric Pair) T->Trans_Enantiomers Diastereomers Cis_Enantiomers cis-Isomers (Enantiomeric Pair) T->Cis_Enantiomers Diastereomers RR (2R,3R)-Taxifolin Trans_Enantiomers->RR SS (2S,3S)-Taxifolin Trans_Enantiomers->SS RS (2R,3S)-Taxifolin Cis_Enantiomers->RS SR (2S,3R)-Taxifolin Cis_Enantiomers->SR

Caption: Logical relationship of taxifolin stereoisomers.

Mechanism of Chiral Recognition in HPLC

Direct chiral separation on a CSP is the most common and effective approach.[7] It relies on the formation of transient, non-covalent diastereomeric complexes between the analyte isomers and the chiral selector immobilized on the stationary phase. For a successful separation, there must be a sufficient difference in the stability (free energy, Δ(ΔG)) of these complexes. This is often explained by the "three-point interaction model," where one enantiomer can establish three simultaneous interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance) with the CSP, while its mirror image can only establish two, leading to differential retention times.

G cluster_CSP Chiral Stationary Phase (CSP) cluster_Analytes Enantiomer Pair CSP_Node Chiral Selector Enan_R Enantiomer R Enan_R->CSP_Node Strong Interaction (e.g., 3-point binding) = Longer Retention Enan_S Enantiomer S Enan_S->CSP_Node Weaker Interaction (e.g., 2-point binding) = Shorter Retention

Caption: Conceptual model of chiral recognition on a CSP.

Comparative Analysis of Chiral Stationary Phases for Flavonoid Glucosides

The choice of CSP is the most critical factor in developing a successful chiral separation method. For flavonoids and their glycosides, polysaccharide-based and cyclodextrin-based CSPs are the most relevant classes.[8]

Polysaccharide-Based CSPs

These are the most powerful and versatile CSPs for flavonoid separations.[8] They consist of cellulose or amylose derivatives, most commonly carbamates, coated or immobilized on a silica support. The helical polymer structure creates chiral grooves that offer a multitude of interaction sites, including polar carbamate groups for hydrogen bonding and dipole-dipole interactions, and aromatic rings for π-π stacking.

  • Expertise & Experience: The carbamate derivatives on the polysaccharide backbone are crucial. For instance, tris(3,5-dimethylphenylcarbamate) derivatives (like in Chiralcel OD and Chiralpak AD) have proven exceptionally effective. A recent study successfully separated the diastereomers of hesperidin and narirutin (flavanone glycosides structurally similar to taxifolin glucosides) using an amylose tris(3,5-dimethylphenylcarbamate) stationary phase under normal-phase conditions.[9] Another study investigating ten different flavanones found that amylose-derived columns, specifically Chiralpak AD, provided the highest enantioresolutions for the compounds studied.[10] This strongly suggests that this class of CSP is the premier choice for taxifolin glucosides.

  • Trustworthiness: Immobilized polysaccharide CSPs offer enhanced robustness and allow for a wider range of solvents compared to coated versions, making them more reliable for method development.

Cyclodextrin-Based CSPs

Cyclodextrin (CD) CSPs are cyclic oligosaccharides that form a truncated cone with a hydrophobic inner cavity and a hydrophilic exterior.[11] Chiral recognition primarily occurs through the inclusion of a part of the analyte molecule (typically an aromatic ring) into the cavity.[11]

  • Expertise & Experience: While effective for many compounds, their success with dihydroflavonols like taxifolin can be mixed. One comprehensive review noted that a ureido-bonded methylated β-cyclodextrin CSP was able to separate taxifolin, but failed to achieve baseline resolution.[8] However, multidimensional liquid chromatography has successfully used β-cyclodextrin-based columns to resolve the diastereomers of other flavanone-7-O-glycosides, indicating their potential utility, perhaps more for diastereomeric separation than for enantiomeric separation in this class.[12]

  • Trustworthiness: The separation mechanism is well-understood, but performance can be highly dependent on the specific analyte's ability to "fit" into the cyclodextrin cavity. This makes them a secondary, exploratory option after polysaccharide CSPs have been attempted.

Performance Summary

The following table summarizes experimental data from the literature for the separation of taxifolin and related chiral flavonoids, providing a basis for comparison.

Analyte(s)Chiral Stationary Phase (CSP)Mobile Phase / ModeKey Finding / Resolution (Rs)Reference
Ten Flavanones (incl. Taxifolin) Chiralpak AD (Amylose derivative)SFC; CO₂ / EtOH/MeOH (80:20) + 0.1% TFABaseline separation of all ten pairs of enantiomers achieved.[10]
Hesperidin & Narirutin (Glycosides) Amylose tris(3,5-dimethylphenylcarbamate)Normal Phase; n-Hexane/IPASuccessful stereoselective separation of C-2 diastereomers.[9]
Taxifolin Ureido-bonded methylated β-cyclodextrinNot specifiedSeparation observed, but not to baseline resolution .[8]
Flavanone-7-O-Glycosides Carboxymethylated β-cyclodextrinReversed Phase; ACN/BufferSuccessful separation of diastereomers in a 2D-LC system.[12]
Pinocembrin (Flavanone) Immobilized Polysaccharide CSPs (5 types)SFC; CO₂ / ModifierIdentified best-performing columns for rapid flavonoid resolution.[13]

Experimental Protocol: A Validated Workflow for Isomeric Separation

This protocol outlines a robust starting point for the separation of taxifolin glucoside isomers, based on methods proven effective for structurally related flavonoid glycosides.[9][10] It is designed as a self-validating system, where initial screening on the recommended column provides immediate feedback on the feasibility of the separation.

Instrumentation and Materials
  • HPLC System: A standard HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).

  • Chiral Column (Recommended): An amylose-based CSP, such as Lux® Amylose-1 or Chiralpak® AD-H (5 µm, 4.6 x 250 mm). These are based on amylose tris(3,5-dimethylphenylcarbamate).

  • Solvents: HPLC-grade n-hexane, isopropanol (IPA), and ethanol (EtOH).

  • Sample: A standard of mixed taxifolin glucoside isomers or an extract containing them, dissolved in mobile phase or a compatible solvent.

Chromatographic Conditions (Starting Point)
  • Mode: Normal Phase (provides superior selectivity for this compound class on polysaccharide CSPs).

  • Mobile Phase: n-Hexane / Isopropanol (IPA) (80:20, v/v).

    • Causality: The alcohol (IPA) acts as the polar modifier, competing with the analyte for polar interaction sites on the CSP. Adjusting its percentage is the primary way to control retention and resolution. Lowering the IPA percentage will generally increase retention and may improve resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

    • Causality: Temperature affects the thermodynamics of the analyte-CSP interaction. Lower temperatures often increase enantioselectivity but may lead to broader peaks. 25 °C is a standard starting point.

  • Detection: UV at 290 nm.

    • Causality: Dihydroflavonols exhibit a strong absorbance maximum around this wavelength.

  • Injection Volume: 5-10 µL.

Method Development and Optimization Workflow

G Start Sample Preparation (Dissolve in Mobile Phase) Screen Initial Screening (Amylose CSP, Hex/IPA 80:20) Start->Screen Eval Evaluate Resolution (Rs) Is Rs ≥ 1.5? Screen->Eval Opt_MP Optimize Mobile Phase Adjust %IPA (10-40%) Try Hexane/Ethanol Eval->Opt_MP No Final Validated Method Eval->Final Yes Opt_MP->Screen Re-inject Opt_Temp Optimize Temperature (15-40 °C) Opt_MP->Opt_Temp If still poor Rs Opt_Temp->Screen Re-inject

Sources

Comparative metabolic profiling of Taxifolin 7-glucoside in different biological systems.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Metabolic Profiling of Taxifolin 7-Glucoside Across Diverse Biological Systems

Authored by: Senior Application Scientist

This guide provides a comprehensive comparison of the metabolic fate of Taxifolin 7-glucoside, a potent antioxidant flavonoid, across various biological systems. Understanding its biotransformation is critical for researchers, scientists, and drug development professionals in evaluating its bioavailability, efficacy, and potential therapeutic applications.

Introduction to Taxifolin 7-Glucoside and its Significance

Taxifolin, also known as dihydroquercetin, is a flavonoid found in many plants, including onions, French maritime bark, and milk thistle. It exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. Taxifolin 7-glucoside is a naturally occurring glycosylated form of taxifolin. The presence of the glucose moiety significantly influences its solubility, stability, and pharmacokinetic profile. The metabolic journey of Taxifolin 7-glucoside, from ingestion or administration to excretion, determines its ultimate biological impact. This guide delves into the comparative metabolic profiling of this compound in in vivo, in vitro, and plant systems, offering insights into the underlying biochemical transformations.

Part 1: Metabolic Fate of Taxifolin 7-Glucoside in vivo

The in vivo metabolism of flavonoids is a complex process involving interactions with gut microbiota and host enzymes. For Taxifolin 7-glucoside, the initial and most critical step is the deglycosylation to its aglycone, taxifolin.

The Role of Gut Microbiota in Initial Metabolism

Upon oral administration, Taxifolin 7-glucoside travels to the small intestine and colon, where it encounters a vast population of microorganisms. These microbes possess a broad spectrum of enzymes, including β-glucosidases, that are capable of hydrolyzing the glycosidic bond.

  • Deglycosylation: The primary metabolic event is the removal of the glucose molecule from Taxifolin 7-glucoside, yielding taxifolin (the aglycone). This step is crucial as the aglycone is generally more readily absorbed through the intestinal wall than its glycosylated form.

  • Ring Fission: Following deglycosylation, the gut microbiota can further metabolize taxifolin through the cleavage of its C-ring. This results in the formation of smaller phenolic acids, such as 3,4-dihydroxyphenylacetic acid and 3-hydroxyphenylacetic acid. These smaller metabolites are readily absorbed into the bloodstream.

Host Metabolism (Phase I and Phase II Reactions)

Once taxifolin is absorbed, it undergoes extensive Phase I and Phase II metabolism, primarily in the liver.

  • Phase I Metabolism: This phase involves oxidation, reduction, and hydrolysis reactions, catalyzed mainly by cytochrome P450 enzymes. For taxifolin, this can include hydroxylation of the aromatic rings.

  • Phase II Metabolism: This is the major route of metabolism for taxifolin in the body. It involves conjugation reactions that increase the water solubility of the compound, facilitating its excretion. The primary conjugation reactions are:

    • Glucuronidation: The attachment of glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).

    • Sulfation: The addition of a sulfate group, catalyzed by sulfotransferases (SULTs).

    • Methylation: The addition of a methyl group, primarily at the catechol moiety, catalyzed by catechol-O-methyltransferase (COMT).

The resulting metabolites, such as taxifolin-glucuronides, taxifolin-sulfates, and methylated taxifolin conjugates, are the predominant forms found in plasma and urine.

Experimental Workflow for in vivo Metabolic Profiling

in_vivo_workflow cluster_animal_study Animal Study cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Analysis A Administer Taxifolin 7-glucoside to animal model (e.g., rat, mouse) B Collect biological samples (Blood, Urine, Feces) over time A->B Dosing C Extract metabolites using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) B->C D Enzymatic hydrolysis (β-glucuronidase/sulfatase) to identify aglycone C->D E LC-MS/MS analysis for metabolite identification and quantification D->E F NMR for structural elucidation of novel metabolites E->F G Pharmacokinetic modeling and metabolic pathway reconstruction F->G

Caption: Workflow for in vivo metabolic profiling of Taxifolin 7-glucoside.

Part 2: In vitro Metabolism of Taxifolin 7-Glucoside

In vitro models provide a more controlled environment to study specific metabolic pathways without the complexities of a whole organism. Common in vitro systems include liver microsomes, S9 fractions, and cultured hepatocytes.

Liver Microsomes and S9 Fractions
  • Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I enzymes (cytochrome P450s) and some Phase II enzymes (UGTs). They are particularly useful for studying oxidative metabolism and glucuronidation. When Taxifolin 7-glucoside is incubated with liver microsomes, its metabolism is generally limited unless the microsomes are fortified with cofactors for UGTs. The primary aglycone, taxifolin, will undergo glucuronidation.

  • S9 Fractions: This is a supernatant fraction of a tissue homogenate and contains both microsomal and cytosolic enzymes. In addition to the enzymes present in microsomes, the S9 fraction also contains cytosolic Phase II enzymes like SULTs and COMT. Therefore, incubation of taxifolin with S9 fractions can reveal a broader range of metabolites, including sulfated and methylated conjugates.

Cultured Hepatocytes

Cultured hepatocytes represent the gold standard for in vitro metabolism studies as they contain a full complement of both Phase I and Phase II metabolic enzymes in a cellular context. Incubation of Taxifolin 7-glucoside with hepatocytes will likely show initial slow uptake, followed by intracellular deglycosylation and subsequent extensive Phase II conjugation of the liberated taxifolin.

Comparative Data from in vitro Systems
Biological SystemPrimary Metabolic EnzymesExpected Major Metabolites of Taxifolin
Liver MicrosomesCytochrome P450s, UDP-glucuronosyltransferases (UGTs)Taxifolin-glucuronides
S9 FractionMicrosomal enzymes + cytosolic enzymes (SULTs, COMT)Taxifolin-glucuronides, Taxifolin-sulfates, O-methylated taxifolin
Cultured HepatocytesFull complement of Phase I and II enzymesTaxifolin-glucuronides, Taxifolin-sulfates, O-methylated taxifolin
Protocol: In vitro Incubation with Rat Liver Microsomes
  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine 50 mM potassium phosphate buffer (pH 7.4), 1 mg/mL rat liver microsomes, and 10 µM Taxifolin 7-glucoside.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add the cofactor, UDPGA (uridine 5'-diphosphoglucuronic acid), to a final concentration of 1 mM to initiate the reaction.

  • Incubation: Incubate at 37°C for 60 minutes with gentle shaking.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Processing: Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS for the identification of metabolites.

Part 3: Metabolism in Plant Systems

In plants, glycosylation is a common modification of flavonoids, which serves to increase their stability and solubility, and to facilitate their transport and storage within the plant. The metabolism of Taxifolin 7-glucoside in plants is primarily focused on further glycosylation or other modifications, rather than degradation.

  • Further Glycosylation: Plants possess a variety of glycosyltransferases that can add additional sugar moieties to the existing glucose or to other hydroxyl groups on the taxifolin backbone. This can lead to the formation of di- and tri-glycosides.

  • Acylation: The sugar moieties of flavonoid glycosides can be acylated with aliphatic or aromatic acids. This modification can further alter the solubility and biological activity of the compound.

  • Polymerization: Taxifolin can be a precursor for the biosynthesis of proanthocyanidins (condensed tannins) in plants.

The metabolic profile in plants is therefore characterized by a greater diversity of glycosylated and acylated derivatives, in contrast to the glucuronidated and sulfated conjugates found in mammals.

Comparative Overview of Metabolic Pathways

metabolic_pathways cluster_in_vivo In Vivo (Mammalian) cluster_in_vitro In Vitro (e.g., Hepatocytes) cluster_plant Plant Systems T7G Taxifolin 7-glucoside Taxifolin_vivo Taxifolin (Aglycone) T7G->Taxifolin_vivo Gut Microbiota (Deglycosylation) Taxifolin_vitro Taxifolin (Aglycone) T7G->Taxifolin_vitro Intracellular Deglycosylation Further_Glycosylation Di-, Tri-glycosides T7G->Further_Glycosylation Glycosyltransferases Acylated_Glycosides Acylated Derivatives T7G->Acylated_Glycosides Acyltransferases Proanthocyanidins Proanthocyanidins T7G->Proanthocyanidins Polymerization PhaseII_vivo Glucuronides, Sulfates, Methylated Conjugates Taxifolin_vivo->PhaseII_vivo Host Enzymes (Phase II) Phenolic_Acids Phenolic Acids Taxifolin_vivo->Phenolic_Acids Gut Microbiota (Ring Fission) PhaseII_vitro Glucuronides, Sulfates, Methylated Conjugates Taxifolin_vitro->PhaseII_vitro Phase II Enzymes

Caption: Comparative metabolic pathways of Taxifolin 7-glucoside.

Conclusion

The metabolic fate of Taxifolin 7-glucoside is highly dependent on the biological system. In mammals, the key transformations involve deglycosylation by gut microbiota followed by extensive Phase II conjugation by host enzymes, leading to the formation of readily excretable metabolites. In vitro systems, particularly hepatocytes, can effectively model the host metabolism part of this process. In contrast, plant systems tend to further elaborate the structure of Taxifolin 7-glucoside through additional glycosylation and acylation, reflecting its role as a secondary metabolite in plants. A thorough understanding of these comparative metabolic profiles is essential for the rational design of studies aimed at evaluating the therapeutic potential of Taxifolin 7-glucoside.

References

  • Metabolism of Flavonoids in Humans. National Center for Biotechnology Information. [Link]

  • Gut Microbiota and Flavonoid Metabolism. PubMed Central. [Link]

  • Biosynthesis and Metabolic Engineering of Flavonoids in Plants. MDPI. [Link]

Safety Operating Guide

Personal protective equipment for handling Taxifolin 7-glucoside

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.

Introduction: The Dual-Directional Safety Protocol

As a Senior Application Scientist, I often observe a critical oversight in laboratory safety: treating Personal Protective Equipment (PPE) solely as a shield for the researcher. When handling bioactive flavonoid glycosides like Taxifolin 7-glucoside (Astilbin) , PPE serves a dual function. It protects you from the irritant properties of the compound (H315/H319), but equally importantly, it protects the compound from you.

Taxifolin 7-glucoside is hygroscopic and sensitive to enzymatic degradation (e.g., skin surface glycosidases). A single touch with a bare finger or a micro-tear in a glove can introduce moisture and contaminants that compromise an entire kinetic study. This guide moves beyond basic compliance, establishing a Self-Validating Safety System that ensures both operator health and data integrity.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. Taxifolin 7-glucoside is not a highly toxic alkaloid, but it is a bioactive phytochemical with specific handling risks.

Hazard ClassGHS ClassificationSignal WordHazard StatementsOperational Implication
Dermal Skin Irrit. 2WARNING H315: Causes skin irritationContact dermatitis risk; requires barrier protection.
Ocular Eye Irrit.[1][2][3][4] 2AWARNING H319: Causes serious eye irritationFine dust can migrate to eyes; safety glasses are insufficient if dust is airborne.
Respiratory STOT SE 3 (Inferred)WARNING H335: May cause respiratory irritationThe "Silent Hazard": As a fine powder, static charge can cause it to "jump" and become airborne, leading to inhalation.
Carrier Risk Solvent DependentN/ADMSO/Methanol transportCritical: When dissolved in DMSO, the compound penetrates skin instantly. Standard nitrile gloves may degrade.

The PPE Matrix: Activity-Based Selection

Do not use a "one size fits all" approach. Your PPE must adapt to the state of the matter (Solid vs. Solution).

Scenario A: Handling Pure Solid (Weighing & Aliquoting)
  • Respiratory: N95 or P100 Respirator (if outside a fume hood) or Fume Hood sash at proper working height.

    • Why: Flavonoid glycosides form light, electrostatic dust. Inhalation can trigger sensitization.[1]

  • Eyes: Chemical Splash Goggles (Indirect Vent).

    • Why: Standard safety glasses allow dust entry from the top/sides.

  • Hands: Double-gloving (Nitrile/Nitrile).

    • Why: The outer glove is sacrificial. If static causes powder to stick to the glove, you strip the outer layer without exposing skin.

Scenario B: Handling Solutions (Dissolved in DMSO/Methanol)
  • Hands: Laminate Film (Silver Shield®) or High-Breakthrough Nitrile (≥5 mil).

    • Why:The DMSO Factor. Taxifolin 7-glucoside is often dissolved in Dimethyl Sulfoxide (DMSO). DMSO permeates standard thin nitrile gloves in <5 minutes, carrying the bioactive compound directly into your bloodstream.

  • Body: Tyvek® Sleeves or Lab Coat with Knit Cuffs.

    • Why: Protects wrist gaps where gloves end.

Operational Protocol: The "Zero-Contamination" Workflow

This workflow integrates safety with experimental precision.

Phase 1: Preparation & Static Control
  • Don PPE: Put on inner nitrile gloves, lab coat, then outer gloves.

  • Static Neutralization: Place an ionizing bar or anti-static gun near the analytical balance.

    • Scientific Logic:[5][6][7] Taxifolin 7-glucoside is highly static-prone. Static fields cause the powder to repel from the spatula, increasing spill risk (exposure) and weighing errors (data loss).

  • Balance Check: Verify balance is calibrated and stable.

Phase 2: The Weighing Maneuver
  • Open Container: Only open the vial inside a certified Chemical Fume Hood.

  • Transfer: Use a micro-spatula (stainless steel). Do not use plastic, which generates static.

  • Spill Management: If powder spills on the balance:

    • Do not blow on it.

    • Wipe gently with a Kimwipe dampened in 70% Ethanol (wet wiping prevents dust aerosols).

  • Solubilization: Add solvent (e.g., DMSO) immediately to the weighed powder to "lock down" the dust.

Phase 3: Doffing & Disposal
  • Outer Glove Removal: Remove outer gloves inside the hood before touching common lab surfaces (door handles, pipettes).

  • Waste Segregation:

    • Solid Waste: Contaminated weigh boats/vials

      
       Hazardous Solid Waste.
      
    • Liquid Waste: DMSO/Methanol solutions

      
       Halogenated/Non-Halogenated Organic Waste (check local EHS rules).
      

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling Taxifolin 7-glucoside, emphasizing the "Stop/Go" checks that prevent exposure.

G cluster_solid Solid (Powder) cluster_liquid Solution (DMSO/MeOH) start Start: Handling Taxifolin 7-glucoside state_check Check State of Matter start->state_check solid_ppe PPE: N95 + Goggles + Double Nitrile state_check->solid_ppe Solid solvent_check Solvent = DMSO? state_check->solvent_check Liquid static_check Is Static Control Active? solid_ppe->static_check neutralize Use Ionizing Bar/Gun static_check->neutralize No weigh Weigh in Fume Hood static_check->weigh Yes neutralize->static_check handle Pipette/Transfer weigh->handle Dissolve std_gloves PPE: Standard Nitrile solvent_check->std_gloves No (Ethanol/Water) thick_gloves PPE: Thicker Nitrile or Laminate solvent_check->thick_gloves Yes (DMSO) std_gloves->handle thick_gloves->handle disposal Disposal: Hazardous Waste Stream handle->disposal

Caption: Operational workflow for Taxifolin 7-glucoside handling, highlighting critical control points for static and solvent permeation.

Emergency Response Plan

Even with perfect protocols, accidents happen. This self-validating response plan minimizes harm.

Incident TypeImmediate ActionSecondary Action
Skin Contact (Powder) Brush off excess powder gently. Wash with soap/water for 15 min.Monitor for redness/irritation.
Skin Contact (DMSO Soln) Do NOT scrub. Wash gently with cool water. Scrubbing increases absorption.Seek medical attention.[3][4] DMSO carries the drug systemically.
Eye Exposure Flush at eyewash station for 15 min. Hold eyelids open.Consult ophthalmologist.
Spill (>100mg) Evacuate area. Allow dust to settle (10 min).Don N95. Cover with wet paper towels to suppress dust. Clean up.

References

  • Carl Roth GmbH. (2023).[1] Safety Data Sheet: (+)-Dihydroquercetin (Taxifolin).[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs.[7] Retrieved from [Link]

  • American Society of Health-System Pharmacists (ASHP). (2018). Guidelines on Handling Hazardous Drugs.[7] Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.